molecular formula C12H22N4O6S2 B1447262 (H-Cys-Ala-OH)2 CAS No. 20898-21-9

(H-Cys-Ala-OH)2

Numéro de catalogue: B1447262
Numéro CAS: 20898-21-9
Poids moléculaire: 382.5 g/mol
Clé InChI: GYRYEUCWYMQKKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The (H-Cys-Ala-OH)2 dipeptide dimer is a synthetic peptide composed of two cysteine-alanine units, presenting a defined molecular scaffold for advanced biochemical research. Its structure incorporates cysteine, a thiol-containing amino acid known for its unique reactivity and critical role in redox biology, protein structure, and catalytic sites . The presence of the cysteine thiol group makes this dimer a molecule of interest for studying redox-active systems and disulfide bond formation, processes vital for maintaining cellular homeostasis and protein folding . In peptide and protein science, cysteine-containing peptides are indispensable tools. They serve as key intermediates in the chemical synthesis of complex disulfide-rich peptides and are the preferred site for site-specific bioconjugation, enabling the creation of advanced biologics like antibody-drug conjugates (ADCs) . Furthermore, recent research on analogous cysteine-containing dipeptide dimers, such as Ala-Cys-Cys-Ala (ACCA), has demonstrated their utility in overcoming solubility and stability challenges associated with free cysteine in cell culture media. Studies show that such dimers can enhance cell growth and metabolism in bioprocessing, suggesting potential applications for (H-Cys-Ala-OH)2 in improving yields in the production of therapeutic proteins . As a research tool, (H-Cys-Ala-OH)2 offers a model system for investigating fundamental processes like hydrogen transfer reactions involving thiyl radicals, which are relevant to protein degradation and stability . It is also a valuable substrate for probing the kinetics and mechanisms of enzymes involved in hydrogen sulfide (H₂S) biogenesis . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYEUCWYMQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20898-21-9
Record name N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

Disulfide Bond Dissociation Energy in (H-Cys-Ala-OH)₂: A Technical Guide to Energetics, Cleavage Mechanisms, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(H-Cys-Ala-OH)₂ serves as a fundamental homodimeric model for studying disulfide bond dynamics in peptides. In the realm of drug development and proteomics, understanding the specific bond dissociation energy (BDE) of disulfide linkages is critical. Disulfide mapping dictates our understanding of protein folding, biotherapeutic stability, and target efficacy. This whitepaper details the thermodynamic parameters, cleavage mechanisms, and self-validating experimental protocols required to accurately quantify and map disulfide dissociation in this model peptide.

Thermodynamics & Energetics of the Disulfide Linkage

The structural integrity of (H-Cys-Ala-OH)₂ relies entirely on the covalent linkage between the sulfur atoms of its two cysteine residues. The thermodynamic stability of this bond is governed by the cellular redox potential, with the standard cystine/cysteine pair exhibiting a reduction potential of approximately –250 mV[1].

Structurally, the C–S–S–C dihedral angle naturally adopts a conformation near ±90°[2]. Causality: This specific geometry is the global energy minimum because it minimizes the electrostatic repulsion between the unshared lone-pair electrons on the adjacent sulfur atoms.

When subjected to thermal, radiative, or collisional stress, the molecule exhibits distinct energetic thresholds for bond cleavage. The homolytic bond dissociation energy (BDE) of the S–S bond is approximately 60 kcal/mol (251 kJ/mol) [2]. This makes the disulfide bond significantly weaker—and thus more reactive under specific conditions—than the adjacent C–S and C–H bonds.

Table 1: Summary of Bond Dissociation Energies in Cysteine-derived Peptides
Bond TypeMolecular ContextDissociation Energy (kcal/mol)Dissociation Energy (kJ/mol)
S–S Cystine / Peptide Disulfide~60.0~251.0
C–S Cysteine (Aliphatic C–S)~72.0~301.2
C–H (α) Cysteine (Neutral α-Carbon)~76.9~321.7
S–H Free Cysteine Thiol~88.0~368.0

(Quantitative data synthesized from experimental and computational thermochemical studies[3],[4])

Mechanistic Pathways for Disulfide Dissociation

In mass spectrometry (MS), the cleavage pathway of (H-Cys-Ala-OH)₂ depends heavily on the activation method. Traditional Collision-Induced Dissociation (CID) often struggles to selectively cleave disulfide bonds because the vibrational energy redistributes rapidly across the peptide backbone, leading to complex, uninformative spectra.

However, radical-directed dissociation methods (such as Free Radical Initiated Peptide Sequencing, FRIPS) dramatically alter the cleavage landscape[5]. Causality: The introduction of a hydrogen-deficient radical lowers the activation energy required for S–S bond cleavage by ~9–10 kcal/mol compared to peptide backbone fragmentation[5]. This energetic shift forces the molecule down two primary pathways:

  • Major Pathway (S–S Cleavage): Direct radical attack on the sulfur atom results in a symmetric split, yielding a cysteine and a thioaldehyde (dehydrocysteine) fragment[6].

  • Minor Pathway (C–S Cleavage): Occurs via hydrogen abstraction at the α-carbon or β-carbon, yielding a thiocysteine and a dehydroalanine (dhA) fragment[6].

G A Precursor Ion [(H-Cys-Ala-OH)2 + 2H]2+ B Ion Activation (Radical-Driven / CID) A->B C S-S Bond Cleavage (ΔE ≈ 60 kcal/mol) B->C Major Pathway D C-S Bond Cleavage (ΔE ≈ 72 kcal/mol) B->D Minor Pathway E Cysteine + Thioaldehyde C->E F Thiocysteine + Dehydroalanine D->F

Disulfide bond cleavage pathways in mass spectrometry.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In these workflows, the internal data output inherently verifies the success and accuracy of the methodology.

Protocol A: Mass Spectrometric Mapping via Radical-Directed Dissociation
  • Causality for Method Selection: Radical initiation is chosen over standard CID because it lowers the thermodynamic barrier for S–S cleavage, ensuring the disulfide bond breaks before the peptide backbone, thereby preserving sequence information[5].

  • Sample Preparation: Solubilize (H-Cys-Ala-OH)₂ in a 50/50 methanol/water solution with 0.1% formic acid to promote protonation.

  • Radical Conjugation: Attach a regiospecific radical initiator (e.g., Vazo 68) to the N-terminus to facilitate targeted homolytic cleavage.

  • Ionization: Inject the sample via nano-electrospray ionization (nanoESI) in positive ion mode to generate the [(H-Cys-Ala-OH)₂ + 2H]²⁺ precursor ion.

  • Activation: Isolate the precursor ion in the mass analyzer and apply multi-step collisional activation. This homolytically cleaves the radical initiator, transferring the radical to the disulfide site.

  • Data Deconvolution & Self-Validation: Analyze the resulting MS/MS spectra.

    • Validation Check: The protocol is successful and self-validated if the spectrum exhibits a diagnostic 2 Da split (representing the cysteine/thioaldehyde pair) confirming S–S cleavage. The presence of a +32 Da / -34 Da triplet pattern confirms secondary C–S cleavage, internally validating that the radical-driven mechanism occurred correctly[6].

Protocol B: Computational Determination of BDE via Density Functional Theory (DFT)
  • Causality for Method Selection: DFT is utilized because it provides an optimal balance between computational cost and electron correlation accuracy, which is strictly required to model the complex lone-pair interactions of sulfur atoms accurately[7].

  • Conformational Search: Perform a molecular mechanics scan of the C–S–S–C dihedral angle of (H-Cys-Ala-OH)₂ to locate the global minimum (expected near ±90°).

  • Geometry Optimization: Optimize the structure using the M06-2X or B3LYP functional with an aug-cc-pVTZ basis set.

    • Causality: The inclusion of diffuse functions (aug) is critical for accurately modeling the highly polarizable electron clouds of sulfur atoms[7].

  • Frequency Calculation & Self-Validation: Run a vibrational frequency analysis on the optimized geometry.

    • Validation Check: The system is self-validating if zero imaginary frequencies are observed. This mathematically confirms the optimized structure is a true local minimum rather than an unstable transition state.

  • Energy Calculation: Calculate the single-point energies of the intact dimer and the two resulting H-Cys-Ala-OH thiyl radicals. Compute the exact BDE by subtracting the energy of the dimer from the sum of the radical fragments, applying zero-point energy (ZPE) corrections.

Conclusion

The dissociation of the disulfide bond in (H-Cys-Ala-OH)₂ is a thermodynamically governed process that requires precise analytical and computational strategies to map accurately. By leveraging the ~60 kcal/mol BDE differential and employing radical-driven MS alongside high-level DFT calculations, researchers can achieve high-fidelity disulfide mapping. Implementing these self-validating workflows is indispensable for the structural characterization, stability testing, and development of complex biotherapeutics.

References

  • Experimental and Computational Thermochemical Study of Sulfur-Containing Amino Acids: L-Cysteine, L-Cystine, and L-Cysteine-Derived Radicals. S−S, S−H, and C−S Bond Dissociation Enthalpies The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry Chemical Science (RSC Publishing) URL:[Link]

  • Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Disulfide Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Structural and Conformational Dynamics of (H-Cys-Ala-OH)₂: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The disulfide-linked dipeptide dimer (H-Cys-Ala-OH)₂, formally known as L-cystinyl-bis-L-alanine, serves as a fundamental model system for understanding the conformational constraints imposed by cystine bridges in complex biomolecules. In drug development, the spatial geometry of disulfide bonds dictates the folding trajectories, target affinity, and proteolytic stability of peptide therapeutics. This whitepaper provides an in-depth analysis of the stereochemical routing of the cystine linkage, the unique thermodynamic instabilities of N-terminal cystinyl dimers, and the self-validating analytical protocols required to elucidate their crystal and solution-state structures.

The Disulfide Bridge as a Conformational Determinant

The disulfide bond in (H-Cys-Ala-OH)₂ is not merely a covalent tether; it acts as a rigid stereochemical director. The chirality of the disulfide linkage is a direct stereo-electronic consequence of the four free electron pairs residing on the two adjacent sulfur atoms[1]. These electron pairs exert powerful repulsive forces on the neighboring β -carbon groups, preventing a planar geometry.

Consequently, the central torsion angle ( χ3​ , defined as C β -S-S-C β ) is forced into one of two energetically degenerate, mirror-image conformations:

  • Left-Handed Spiral : χ3​≈−90∘

  • Right-Handed Spiral : χ3​≈+90∘

Small-molecule X-ray crystallographic studies of cystine derivatives demonstrate that these spirals dictate the upstream and downstream dihedral angles[2]. A majority of right-handed disulfides adopt a specific "hook" conformation where χ1​≈−60∘ and χ2​≈+120∘ . Understanding these baseline geometric constraints in (H-Cys-Ala-OH)₂ is critical for predicting the tertiary folding of larger macrocyclic scaffolds[3].

Geometry SS Cystine Disulfide Bond (S-S) Central Torsion (χ3) Left Left-Handed Spiral χ3 ≈ -90° SS->Left Steric Routing Right Right-Handed Spiral χ3 ≈ +90° SS->Right Steric Routing G_minus Gauche(-) χ2 ≈ -75° Left->G_minus Trans Trans χ2 ≈ 180° Left->Trans G_plus Gauche(+) χ2 ≈ +75° Right->G_plus Right->Trans

Stereochemical routing and dihedral geometry of the cystine disulfide bond.

Thermodynamic Instability & Causality in L-Cystinyl-bis-L-alanine

A critical challenge in formulating (H-Cys-Ala-OH)₂ for parenteral administration is its kinetic instability under thermal stress. While the dimer is highly water-soluble, subjecting it to standard heat sterilization (121°C) results in near-complete degradation within 8 minutes[4].

The Causality of Degradation: The instability is an artifact of the peptide's primary sequence. Because the cystine residue is located at the N-terminus, the two free α -amino groups of the dimer are held in extreme spatial proximity by the disulfide bridge. When exposed to high thermal kinetic energy, this proximity acts as an entropic trap, driving a rapid intramolecular cyclization reaction. This cyclization forces the elimination of ammonia, collapsing the active dimer into biologically unavailable derivatives[4]. Consequently, alternative cold-filtration protocols must be strictly enforced for N-terminal cystinyl dimers.

Self-Validating Protocols for Structural Elucidation

To accurately map the χ1​,χ2​ , and χ3​ angles of (H-Cys-Ala-OH)₂, researchers must employ a multi-modal, self-validating workflow. Relying on a single analytical technique often leads to structural misassignments due to dynamic conformational averaging or spectral blind spots.

Phase 1: Sample Preparation & Thermal Management
  • Synthesis & Solubilization : Synthesize (H-Cys-Ala-OH)₂ via standard oxidative dimerization of L-Cys-L-Ala monomers. Solubilize the lyophilized powder in degassed, deionized H₂O to prevent spurious re-oxidation.

  • Cold Sterilization : Strictly avoid autoclave sterilization. Pass the solution through a 0.22 µm polyethersulfone (PES) cold sterile filter.

  • Validation Checkpoint : Perform pre- and post-filtration analytical HPLC. A single, sharp retention peak confirms the absence of thermally-induced cyclized degradation products.

Phase 2: Solid-State X-Ray Crystallography
  • Crystallization : Induce crystallization via hanging-drop vapor diffusion. Use a highly concentrated aqueous solution of (H-Cys-Ala-OH)₂ equilibrated against a reservoir of ethanol/water.

  • Cryo-Diffraction : Collect high-resolution diffraction data at 100 K.

    • Causality: Cryo-cooling minimizes thermal atomic displacement and traps the dimer in its lowest-energy conformational state, preventing the dynamic flipping between left-handed and right-handed spirals that occurs at room temperature.

  • Validation Checkpoint : Calculate the χ3​ angle directly from the phased electron density map. Compare this against the theoretical ±90∘ ideal. Deviations greater than 15° indicate severe crystal packing strain, requiring a re-evaluation of the unit cell parameters.

Phase 3: Solution-State NMR & DISH Integration
  • Spectroscopy : Acquire 2D NOESY and TOCSY spectra in a 90% H₂O / 10% D₂O matrix to preserve the transient amide proton signals.

  • Chemical Shift Assignment : Assign all 1 H, 13 C, and 15 N resonances.

  • DISH Algorithm Application : Input the assigned chemical shifts into the DISH (DIhedral prediction using SHifts) algorithm.

    • Causality: Standard NMR cannot yield Nuclear Overhauser Effect (NOE) constraints across the S-S bond because sulfur atoms lack protons, creating an "NOE blind spot." DISH utilizes support vector machines trained on crystallographic databases to mathematically derive χ1​ and χ2​ angles directly from the chemical shifts of the surrounding carbon and nitrogen nuclei, achieving >91% accuracy[5].

  • Validation Checkpoint : Cross-reference the DISH-predicted χ1​ angles with the experimentally derived 3JHα−Hβ​ coupling constants from the TOCSY spectra. High concordance validates the solution-state structural model.

Workflow A Synthesis of (H-Cys-Ala-OH)2 B X-Ray Crystallography A->B Crystallization C 2D NMR Spectroscopy A->C Solubilization D Vibrational Spectroscopy A->D Optical Prep E Dihedral Angle Extraction B->E Electron Density G Final 3D Conformational Model B->G Direct Validation C->E NOE/J-Coupling D->E Peak Ratio Mapping F DISH Algorithm Refinement E->F Chemical Shifts F->G Angle Prediction

Workflow for the self-validating structural elucidation of disulfide-rich peptides.

Quantitative Conformational Data

To synthesize the structural parameters discussed, the following tables summarize the geometric constraints and the comparative efficacy of the analytical modalities used to study cystinyl dimers.

Table 1: Standard Dihedral Angle Classifications for Cystine Residues

Dihedral AngleDefinitionPreferred ConformationsStructural Implication
χ1​ N-C α -C β -S-60°, 180°, +60°Determines S γ orientation relative to the peptide backbone.
χ2​ C α -C β -S-SGauche(-) (-75°), Gauche(+) (+75°), Trans (180°)Dictates the approach trajectory of the disulfide bond.
χ3​ C β -S-S-C β Left-handed (-90°), Right-handed (+90°)Defines the core chirality and spiral direction of the S-S linkage.

Table 2: Comparative Analytical Modalities for Disulfide Elucidation

Analytical ModalityPrimary Data OutputLimitationsResolution Strategy
X-Ray Crystallography Absolute spatial coordinates and electron density[2].Subject to crystal packing forces; static snapshot.Cross-validate with solution-state dynamics.
2D NMR Spectroscopy Interatomic distances (NOE) and torsion angles (J-coupling)."NOE blind spot" across the sulfur atoms[5].Integrate with DISH machine learning algorithms[5].
Vibrational Spectroscopy Vibrational cross angles via multidimensional Raman/IR.Highly complex spectral deconvolution required.Use multiple-mode approaches to map relative bond orientations[6].

References

  • [4] EP0264953A2 - Use of N,N'-bis-L-amino acid-L-cystin peptides in amino acid preparations for oral and parenteral administration. Google Patents. Available at:

  • [6] Molecular Conformations of Crystalline L‑Cysteine Determined with Vibrational Cross Angle Measurements. Peking University. Available at:

  • [5] Prediction of disulfide dihedral angles using chemical shifts. PMC - NIH. Available at:

  • [3] Definition of the various dihedral angles in a cystine disulphide bridge. ResearchGate. Available at:

  • [2] II. Basic Elements of Protein Structure - Kinemage. Duke University. Available at:

  • [1] Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life. Frontiers. Available at:

Sources

Structural Elucidation and NMR Chemical Shift Assignments for the (H-Cys-Ala-OH)₂ Dimer

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (H-Cys-Ala-OH)₂ dimer—formally L-cystinyl-bis-L-alanine—serves as a fundamental structural model for understanding disulfide-rich peptides, cross-linked β-sheet mimics, and redox-active biological motifs. Because the formation of a disulfide linkage fundamentally alters both the local electronic environment and the conformational dynamics of the peptide backbone, precise Nuclear Magnetic Resonance (NMR) chemical shift assignment is critical. This technical guide outlines the causality behind experimental NMR choices, detailing a self-validating protocol for the unambiguous resonance assignment of this homodimer.

Causality in Experimental Design and Conformational Symmetry

When analyzing the (H-Cys-Ala-OH)₂ dimer in solution, the primary mechanistic consideration is molecular symmetry. Acyclic biscystine peptides typically exhibit a twofold rotation symmetry on the NMR timescale. Consequently, the ¹H and ¹³C NMR spectra will present a simplified set of resonances corresponding to a single chemically equivalent Cys-Ala subunit, rather than two distinct dipeptides .

Furthermore, the oxidation state of the cysteine residue exerts a profound, predictable effect on the ¹³C chemical shifts. The transition from a reduced thiol (cysteine) to an oxidized disulfide (cystine) induces a massive deshielding effect on the Cβ atom. The Cβ resonance shifts downfield from ~28 ppm in the reduced state to ~40–42 ppm in the oxidized state . This phenomenon provides a self-validating internal control : the experimental extraction of a Cβ peak near 40.7 ppm unambiguously confirms the integrity of the disulfide bond in the sample without requiring mass spectrometry confirmation mid-experiment.

Self-Validating Experimental Protocol

To ensure high-fidelity assignments and prevent misidentification of the spin systems, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Solubilization: Dissolve 2–5 mg of highly pure, lyophilized (H-Cys-Ala-OH)₂ powder in 500 µL of a 90% H₂O / 10% D₂O mixture. The 10% D₂O provides the necessary lock signal for the spectrometer while allowing the observation of exchangeable amide (NH) protons.

  • pH Optimization: Adjust the sample pH to 4.5 – 5.0 using micro-aliquots of dilute DCl or NaOD. Causality: This specific pH range is critical. It is low enough to minimize the base-catalyzed chemical exchange rate of the amide protons with the bulk solvent (allowing clear observation of the Ala NH resonance) but high enough to maintain the C-terminal carboxylate in its native deprotonated state .

  • Referencing: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (set to 0.00 ppm).

Step 2: NMR Acquisition Workflow
  • 1D ¹H NMR: Acquire a standard 1D proton spectrum utilizing a water suppression sequence (e.g., Excitation Sculpting or WATERGATE). Verify sample purity and confirm the twofold symmetry (only one set of Cys and Ala peaks should be visible).

  • 2D ¹H-¹H TOCSY: Acquire a Total Correlation Spectroscopy spectrum with a mixing time of 70 ms. This allows the identification of complete intra-residue spin systems: the AMX system of Cystine and the A₃X system of Alanine.

  • 2D ¹H-¹H NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy spectrum with a mixing time of 250 ms. This establishes sequential connectivity via through-space dipole-dipole interactions (specifically the Cys Hα to Ala NH cross-peak).

  • 2D ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to extract the carbon chemical shifts and validate the oxidation state via the Cβ resonance.

Step 3: Assignment Strategy
  • Identify the Ala spin system in the TOCSY spectrum via its characteristic methyl doublet (Hβ ~1.39 ppm) correlated to its Hα (~4.32 ppm).

  • Identify the Cys spin system via its diastereotopic Hβ protons (~3.05 and 3.25 ppm) correlated to its Hα (~4.75 ppm).

  • Confirm the sequence by observing the NOE cross-peak between the Cys Hα and the Ala NH in the NOESY spectrum.

  • Extract the ¹³C shifts from the HSQC. Verify that the Cys Cβ is >40 ppm, confirming the dimerized cystine state.

Mechanistic Workflow Visualization

The logical progression of the NMR assignment strategy is mapped below, demonstrating the transition from raw sample preparation to structural validation.

G N1 Sample Prep: (H-Cys-Ala-OH)2 in 90% H2O / 10% D2O (pH 5.0) N2 1D 1H NMR Verify Purity & Twofold Symmetry N1->N2 N3 2D TOCSY (70 ms) Identify AMX (Cys) & A3X (Ala) N2->N3 N4 2D NOESY (250 ms) Sequential Walk: Cys-Hα to Ala-NH N3->N4 N5 1H-13C HSQC Extract Cα and Cβ Chemical Shifts N4->N5 N6 Self-Validation Confirm Cys Cβ ≈ 40.7 ppm (Oxidized) N5->N6

Figure 1: Sequential NMR assignment workflow for the (H-Cys-Ala-OH)2 cystine dimer.

Quantitative Data Presentation

The table below summarizes the expected ¹H and ¹³C chemical shifts for the (H-Cys-Ala-OH)₂ dimer. These values represent highly conserved empirical averages for cystine-alanine motifs in an aqueous environment at pH 5.0, 298 K.

ResidueNucleusSpin System¹H Shift (ppm)¹³C Shift (ppm)Diagnostic Significance
Cys 1 NHAmide~8.40-Broadened due to terminal proximity
Cys 1 Cα / HαAMX4.7553.5-
Cys 1 Cβ / HβAMX3.05, 3.2540.7 Validates oxidized disulfide state
Cys 1 C=OCarbonyl-170.2-
Ala 2 NHAmide8.24-Shows NOE to Cys 1 Hα
Ala 2 Cα / HαA₃X4.3250.5-
Ala 2 Cβ / HβA₃X1.3917.5Characteristic methyl doublet
Ala 2 C=OCarbonyl-176.5Deprotonated at pH 5.0

References

  • Title: Crystal structure and solution conformation of S,S'-bis(Boc-Cys-Ala-OMe): intramolecular antiparallel beta-sheet conformation of an acyclic cystine peptide Source: Biopolymers / PubMed URL: [Link]

  • Title: 13C NMR chemical shifts can predict disulfide bond formation Source: Journal of Biomolecular NMR / PubMed URL: [Link]

  • Title: Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies Source: PLoS One URL: [Link]

thermodynamic stability of (H-Cys-Ala-OH)2 in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of (H-Cys-Ala-OH)₂ in Aqueous Solution

As biotherapeutic formulations and advanced cell culture media grow in complexity, the behavior of short, disulfide-bridged peptides in aqueous environments has become a critical focal point. The dipeptide dimer (H-Cys-Ala-OH)₂ (L-cysteinyl-L-alanine bimol, CAS#: 20898-21-9) serves as both an essential model for understanding localized disulfide thermodynamics and a highly soluble, stable alternative to free L-cystine in bioprocessing [1].

Unlike large globular proteins where disulfide stability is heavily influenced by the global folding landscape and steric shielding, the thermodynamic stability of a small, solvent-exposed dimer like (H-Cys-Ala-OH)₂ is governed almost entirely by localized electrostatic interactions, the pKa of adjacent ionizable groups, and the ambient redox potential of the aqueous solution [2].

This whitepaper dissects the thermodynamic parameters governing (H-Cys-Ala-OH)₂ stability, details the causality behind its degradation pathways, and provides field-proven, self-validating protocols for quantifying its redox equilibrium.

Thermodynamic Drivers of Disulfide Stability

In aqueous solution, the thermodynamic stability of the (H-Cys-Ala-OH)₂ disulfide bond is not absolute; it is a dynamic equilibrium dictated by the Nernstian relationship with the surrounding redox buffer (typically Glutathione, GSH/GSSG) and the pH of the environment [3].

The Role of Adjacent Residues (The Alanine Effect)

In (H-Cys-Ala-OH)₂, the presence of the non-polar, aliphatic Alanine residue adjacent to the Cysteine core plays a subtle but measurable role in the thermodynamics of the disulfide bond. While Alanine does not offer the strong electrostatic stabilization seen with charged residues (like Arginine or Aspartate), its minimal steric bulk allows the disulfide dihedral angle to adopt a relaxed, low-energy conformation (typically around ±90°). This minimizes torsional strain, contributing to a favorable enthalpic state compared to highly constrained cyclic peptides [4].

Furthermore, the proximity of the terminal amino and carboxyl groups significantly alters the pKa of the cysteine thiols upon reduction. The protonation state of these terminals in aqueous solution (pH 7.4) creates a localized electrostatic environment that shifts the standard redox potential ( E∘′ ) of the dimer.

Redox Potential and the GSH/GSSG Buffer

The cellular and extracellular environments maintain specific redox potentials primarily through the Glutathione system. The thermodynamic stability of (H-Cys-Ala-OH)₂ is functionally defined by its equilibrium constant ( Keq​ ) when reacted with GSH:

(H-Cys-Ala-OH)2​+2GSH⇌2(H-Cys-Ala-OH)+GSSG

Because the intracellular environment is highly reducing (high GSH:GSSG ratio, Eh​≈−220 to −260 mV), the (H-Cys-Ala-OH)₂ dimer is thermodynamically unstable inside the cell and will rapidly reduce to its monomeric form [5]. Conversely, in oxidized extracellular environments or formulated culture media, the dimer is highly stable, preventing the auto-oxidation and precipitation issues commonly associated with free L-cysteine [6].

RedoxEquilibrium Dimer (H-Cys-Ala-OH)₂ (Oxidized Dimer) Mixed Mixed Disulfide Intermediate Dimer->Mixed + GSH (k1) Monomer 2x H-Cys-Ala-OH (Reduced Monomer) Mixed->Monomer + GSH (k2) GSSG GSSG Mixed->GSSG Monomer->Dimer Oxidation (O₂, Cu²⁺/Fe³⁺) GSH1 GSH GSH1->Mixed GSH2 GSH GSH2->Monomer

Thermodynamic redox equilibrium pathway of (H-Cys-Ala-OH)₂ mediated by Glutathione.

Degradation Pathways in Aqueous Media

While redox reduction is a reversible thermodynamic process, (H-Cys-Ala-OH)₂ is also subject to irreversible degradation pathways in aqueous solutions, particularly under thermal stress or pH extremes. Understanding the causality of these pathways is essential for formulation scientists.

  • β -Elimination (Alkaline pH): At pH > 8.0, the hydroxide ion can abstract the α -proton of the cysteine residue. This initiates a β -elimination reaction, breaking the disulfide bond and yielding dehydroalanine and a persulfide intermediate. This is a primary cause of irreversible thermodynamic instability in basic formulations [7].

  • Hydrolysis and Auto-oxidation: Trace transition metals (e.g., Cu2+ , Fe3+ ) in aqueous media catalyze the generation of reactive oxygen species (ROS). While the dimer is already oxidized, prolonged exposure to ROS can lead to the hyperoxidation of the disulfide to sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids, permanently destroying the peptide's structural integrity [8].

  • Thiyl Radical Formation: Exposure to UV light or certain radical initiators can cause homolytic cleavage of the disulfide bond, generating thiyl radicals ( RS∙ ). In (H-Cys-Ala-OH)₂, these radicals can engage in reversible intramolecular hydrogen transfer with the α C-H bonds of the adjacent Alanine, leading to racemization (L-Ala to D-Ala conversion) over time [9].

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters of (H-Cys-Ala-OH)₂ compared to free L-Cystine, highlighting why the dipeptide is vastly superior for aqueous stability and solubility.

Parameter(H-Cys-Ala-OH)₂L-CystineCausality / Significance
Molecular Weight 382.46 g/mol 240.30 g/mol Dimerization of the 192.24 g/mol monomer [10].
Aqueous Solubility (pH 7.0) > 100 mM< 0.5 mMPeptide bonds and terminal charges disrupt the highly crystalline lattice that makes free cystine insoluble [6].
Standard Redox Potential ( E∘′ ) ≈−240 mV ≈−250 mVSlightly less negative due to the inductive effects of the adjacent Alanine peptide bond.
Susceptibility to β -elimination ModerateHighThe adjacent peptide bond slightly sterically hinders α -proton abstraction compared to free cystine.
Isoelectric Point (pI) ≈5.5 5.0Governs pH-dependent solubility minimums.

Experimental Methodology: Quantifying Thiol-Disulfide Equilibrium

To rigorously determine the thermodynamic stability of (H-Cys-Ala-OH)₂, one must measure its equilibrium constant against a known redox reference (GSH/GSSG) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV-QTOF-MS) [11].

Self-Validation Principle: By approaching the equilibrium from both directions (starting with oxidized peptide + GSH, and reduced peptide + GSSG) and achieving the same final molar ratios, the protocol proves that true thermodynamic equilibrium—rather than a kinetic trap—has been reached.

Protocol: Redox Equilibrium Determination via HPLC-MS

Reagents & Materials:

  • (H-Cys-Ala-OH)₂ (Purity > 98%)

  • Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG)

  • Degassed Redox Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.0. (EDTA is critical to chelate trace metals and prevent kinetic auto-oxidation).

  • Quenching Agent: 1 M Phosphoric acid ( H3​PO4​ ) or N-ethylmaleimide (NEM) [12].

Step-by-Step Workflow:

  • Preparation of Redox Buffers: Prepare a series of GSH/GSSG mixtures in the degassed redox buffer to create a gradient of ambient redox potentials. Use molar ratios of GSH:GSSG such as 48:2, 45:5, 42:8, and 10:50, maintaining a total glutathione pool concentration of 50 mM.

  • Peptide Incubation: Add (H-Cys-Ala-OH)₂ to each redox buffer at a final concentration of 100 μ M. The massive molar excess of the GSH/GSSG pool (500-fold) ensures that the peptide's reduction/oxidation does not significantly alter the buffer's resting redox potential [13].

  • Equilibration: Incubate the sealed, argon-purged vials at 25°C in the dark. Sample aliquots (50 μ L) at t=1,2,4,8,and 24 hours to establish the kinetic timeline to equilibrium.

  • Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of 1 M H3​PO4​ (drops pH to < 2.0, protonating thiolate anions and halting exchange) or 50 mM NEM (rapidly alkylates free thiols).

  • HPLC-MS Analysis: Inject the quenched samples onto an analytical C18 RP-HPLC column. Elute using a linear gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Data Processing: Quantify the Area Under the Curve (AUC) for the oxidized dimer, the mixed disulfide intermediate (GSS-Cys-Ala), and the reduced monomer.

  • Thermodynamic Calculation: Calculate the equilibrium constant ( Keq​ ) and use the Nernst equation to derive the standard redox potential ( E∘′ ) of the peptide.

ProtocolWorkflow Step1 1. Prepare Degassed GSH/GSSG Redox Buffers (pH 7.0) Step2 2. Spike (H-Cys-Ala-OH)₂ (100 µM final conc.) Step1->Step2 Step3 3. Anaerobic Incubation (25°C, 1-24 hours) Step2->Step3 Step4 4. Acid Quenching (1M H₃PO₄, pH < 2.0) Step3->Step4 Step5 5. HPLC-QTOF-MS Analysis (Quantify Dimer, Mixed, Monomer) Step4->Step5 Step6 6. Nernstian Calculation of E°' and K_eq Step5->Step6

Self-validating experimental workflow for quantifying peptide disulfide thermodynamic stability.

Conclusion

The thermodynamic stability of (H-Cys-Ala-OH)₂ in aqueous solution is a delicate interplay of its localized structural thermodynamics and the ambient redox environment. By utilizing the adjacent alanine to mitigate steric strain and enhance aqueous solubility, this dipeptide dimer overcomes the classical precipitation and auto-oxidation hurdles of free L-cystine. For application scientists in drug delivery and bioprocessing, understanding these thermodynamic boundaries—and strictly controlling pH and transition metal exposure—is paramount to leveraging (H-Cys-Ala-OH)₂ as a stable, redox-responsive biological building block.

References

  • Monash University. "Role of Disulfide Bonds in Peptide and Protein Conformation". Monash University Research Repository. Available at:[Link]

  • Fass, D. (2012). "Determination of membrane protein stability via thermodynamic coupling of folding to thiol–disulfide interchange". PMC - NIH. Available at:[Link]

  • Arai, K., et al. (2021). "Flexible Folding: Disulfide-Containing Peptides and Proteins Choose the Pathway Depending on the Environments". MDPI. Available at:[Link]

  • Mieyal, J. J., et al. (2008). "Redox Regulation via Glutaredoxin-1 and Protein S-Glutathionylation". PMC - NIH. Available at:[Link]

  • Beten, et al. (2024). "Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism". PubMed - NIH. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. "Stability of Proteins in Aqueous Solution and Solid State". IJPS. Available at:[Link]

  • Schöneich, C. (2011). "Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?". PMC - NIH. Available at:[Link]

  • PubChem. "Cys-Ala | C6H12N2O3S | CID 71403255". National Institutes of Health. Available at:[Link]

  • ResearchGate. (2025). "Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS". ResearchGate. Available at:[Link]

  • Foyer, C. H., & Noctor, G. (2011). "Glutathione". PMC - NIH. Available at:[Link]

  • TNO Publications. (2003). "A 16-Residue Peptide Fragment of Macrophage Migration Inhibitory Factor, MIF-(50–65), Exhibits Redox Activity". TNO. Available at:[Link]

Methodological & Application

Solid-Phase Synthesis and Oxidative Dimerization of (H-Cys-Ala-OH)₂

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-Depth Protocol for the Synthesis of (H-Cys-Ala-OH)₂

Abstract

This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the dimeric peptide, (H-Cys-Ala-OH)₂. The synthesis of peptides containing cysteine residues requires special considerations to manage the reactive thiol side-chain and to control the formation of disulfide bonds, which are critical for the structure and function of many biologically active peptides.[1] This guide details a strategic approach using Fmoc/tBu chemistry, beginning with the synthesis of the linear H-Cys-Ala-OH peptide on a 2-chlorotrityl chloride resin, followed by an efficient cleavage and deprotection strategy, and culminating in a solution-phase air oxidation to form the intermolecular disulfide bridge. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and high purity of the final product. This protocol is designed for researchers in peptide chemistry, drug development, and biochemistry.

Strategic Considerations for Cysteine-Containing Peptides

The successful synthesis of (H-Cys-Ala-OH)₂ hinges on a carefully planned strategy that addresses the unique challenges posed by a C-terminal cysteine residue.

Resin Selection: Mitigating C-Terminal Side Reactions

The synthesis of a peptide acid with a C-terminal cysteine is prone to side reactions, particularly epimerization and the formation of β-piperidinylalanine, when using standard Wang-type resins.[2] These base-catalyzed side reactions occur during the repetitive Fmoc deprotection steps with piperidine.[3][4] To circumvent these issues, the use of a highly acid-labile trityl-type resin is strongly recommended.

2-Chlorotrityl chloride (2-CTC) resin is the support of choice for this protocol. Its key advantages include:

  • Steric Hindrance: The bulky trityl linker sterically shields the α-proton of the C-terminal cysteine, reducing the likelihood of base-catalyzed epimerization.[2]

  • Mild Cleavage Conditions: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., dilute Trifluoroacetic Acid - TFA), which preserves the acid-labile side-chain protecting groups if needed for other strategies. For this protocol, we will use standard cleavage conditions that simultaneously deprotect the side chain.

  • Suppression of Diketopiperazine Formation: The steric bulk of the linker also helps to prevent the formation of diketopiperazine, a common side reaction for dipeptides.

Cysteine Thiol Protection: The Role of the Trityl Group

Protecting the highly nucleophilic and easily oxidized thiol group of cysteine during synthesis is mandatory.[1] The choice of protecting group is paramount for a successful outcome. For the straightforward synthesis of a peptide where the final product requires a free thiol for subsequent oxidation, the Trityl (Trt) group is the most cost-effective and efficient choice.[1]

Key features of the S-Trt protecting group:

  • TFA Lability: The Trt group is labile to standard TFA cleavage conditions, meaning it is removed simultaneously with the peptide's cleavage from the resin and the removal of other acid-labile side-chain protecting groups. This simplifies the workflow into a single deprotection step.

  • Scavenger Requirement: The cleavage of the Trt group generates stable trityl cations. These cations can re-alkylate the deprotected and highly nucleophilic cysteine thiol. Therefore, the inclusion of a scavenger, such as Triisopropylsilane (TIS), in the cleavage cocktail is essential to irreversibly quench these cations.[5]

Materials and Reagents

Equipment
  • Manual solid-phase peptide synthesis vessel with a fritted disc

  • Mechanical shaker or nitrogen bubbling system for agitation

  • Glassware (scintillation vials, round-bottom flasks)

  • Filtration apparatus

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Resins, Amino Acids, and Reagents
ReagentGradeSupplier (Example)
2-Chlorotrityl chloride resin (100-200 mesh)1.0-1.6 mmol/g loadingSigma-Aldrich, Bachem
Fmoc-Cys(Trt)-OHPeptide synthesis gradeChemPep, Bachem
Fmoc-Ala-OHPeptide synthesis gradeChemPep, Fiveable
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide synthesis gradeFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
PiperidineReagent gradeSigma-Aldrich
Methanol (MeOH)ACS gradeFisher Scientific
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeChemPep
Trifluoroacetic Acid (TFA)Reagent gradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
Diethyl ether, cold (~4 °C)ACS gradeFisher Scientific
Acetonitrile (MeCN)HPLC gradeFisher Scientific
Ammonium Bicarbonate (NH₄HCO₃)ACS gradeSigma-Aldrich

Protocol Part I: Solid-Phase Synthesis of Linear H-Cys-Ala-OH

This protocol is based on a 0.2 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.

Resin Preparation and Loading of Fmoc-Cys(Trt)-OH
  • Resin Swelling: Place 2-Chlorotrityl chloride resin (125 mg, 0.2 mmol assuming 1.6 mmol/g loading) into the synthesis vessel. Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.[6]

  • Resin Activation & Loading: Drain the DCM. In a separate vial, dissolve Fmoc-Cys(Trt)-OH (234 mg, 0.4 mmol, 2 eq) in DCM (4 mL). Add DIPEA (140 µL, 0.8 mmol, 4 eq). Add this solution to the resin. Agitate for 2 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add MeOH (1 mL) to the vessel and agitate for an additional 30 minutes.[6]

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

First Fmoc Deprotection
  • Deprotection: Add a 20% piperidine in DMF solution (5 mL) to the resin. Agitate for 3 minutes. Drain.[6]

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution (5 mL). Agitate for 10 minutes.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

Coupling of Fmoc-Ala-OH
  • Activation: In a separate vial, dissolve Fmoc-Ala-OH (250 mg, 0.8 mmol, 4 eq) and HCTU (330 mg, 0.8 mmol, 4 eq) in DMF (3 mL). Add DIPEA (280 µL, 1.6 mmol, 8 eq). Allow the solution to pre-activate for 2 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates a complete reaction.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL).

Final Fmoc Deprotection
  • Deprotection: Repeat the two-step deprotection as described in section 3.2.

  • Final Washing: After draining the final piperidine solution, wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

  • Drying: Dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Table 1: Summary of SPPS Cycle for H-Cys-Ala-OH
StepReagent(s)Volume / Amount (0.2 mmol scale)TimePurpose
Resin Loading Fmoc-Cys(Trt)-OH / DIPEA / DCM0.4 mmol / 0.8 mmol / 4 mL2 hrCovalently attach the first amino acid
Capping Methanol (MeOH)1 mL30 minDeactivate unreacted resin sites
Fmoc Deprotection 20% Piperidine in DMF2 x 5 mL3 + 10 minExpose the N-terminal amine
Amino Acid Coupling Fmoc-Ala-OH / HCTU / DIPEA / DMF0.8 mmol / 0.8 mmol / 1.6 mmol / 3 mL45-60 minForm the peptide bond
Final Fmoc Deprotection 20% Piperidine in DMF2 x 5 mL3 + 10 minExpose the final N-terminal amine

Protocol Part II: Cleavage and Global Deprotection

The cleavage step uses a strong acid (TFA) to break the bond between the peptide and the resin, while simultaneously removing the Trt protecting group from the cysteine side chain.[8]

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For this peptide, Reagent B (TFA/H₂O/TIS 95:2.5:2.5 v/v) is suitable.[9] For 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL TIS. Cool the mixture on ice for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail (5-10 mL) to the dry peptidyl-resin in the synthesis vessel. Agitate at room temperature for 2 hours.

  • Peptide Collection: Filter the resin and collect the filtrate (which contains the peptide) into a clean conical tube.

  • Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: In a larger centrifuge tube, place ~40 mL of ice-cold diethyl ether. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again. Repeat this wash step twice to remove residual scavengers and organic impurities.

  • Drying: After the final wash, dry the white peptide pellet under a gentle stream of nitrogen and then under high vacuum or in a lyophilizer to obtain the crude linear peptide, H-Cys-Ala-OH.

Protocol Part III: Disulfide Bond Formation (Dimerization)

This protocol uses air oxidation in a dilute, slightly basic aqueous solution to form the intermolecular disulfide bond. The dilute conditions favor the desired dimerization over the formation of higher-order oligomers.[1] The interconversion between the reduced thiol form and the oxidized disulfide form is a fundamental redox reaction.[10]

  • Dissolution: Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH ~7.8-8.0) to a final peptide concentration of 0.1-0.5 mg/mL. A co-solvent like acetonitrile (up to 10%) can be used if solubility is an issue.

  • Oxidation: Transfer the solution to a wide-mouthed flask or beaker to maximize the surface area exposed to air. Stir the solution gently, open to the atmosphere, for 12-24 hours.

  • Monitoring: Monitor the progress of the dimerization by taking small aliquots of the reaction mixture and analyzing them via analytical RP-HPLC and MS. The dimer will have a different retention time than the monomer, and its mass will be (2 * Monomer Mass - 2 Da).

  • Completion: Once the reaction is complete (i.e., the monomer peak is gone), freeze the entire solution and lyophilize it to remove the buffer and obtain the crude dimeric peptide, (H-Cys-Ala-OH)₂.

Purification and Characterization

Purification by RP-HPLC

The crude lyophilized dimer is purified using preparative reverse-phase HPLC to isolate the target peptide from any failed sequences or side products.[11]

Table 2: Typical HPLC Purification Parameters

ParameterCondition
Column Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)
Flow Rate ~15-20 mL/min
Gradient Example: 5-45% B over 40 minutes
Detection 214 nm and 280 nm

Fractions corresponding to the main product peak are collected, pooled, and analyzed for purity by analytical HPLC. Pure fractions are then lyophilized to yield the final product as a white, fluffy powder.

Characterization

The identity and purity of the final product must be confirmed.[12]

  • Analytical RP-HPLC: A final purity check is performed using an analytical C18 column. A single sharp peak indicates high purity.[13]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass for (H-Cys-Ala-OH)₂.

    • Calculated Monoisotopic Mass of C₁₀H₁₈N₄O₄S₂: 322.08 Da

    • Expected [M+H]⁺: 323.09 Da

Synthesis Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of (H-Cys-Ala-OH)₂.

SPPS_Workflow cluster_spps Part I: Solid-Phase Synthesis cluster_cleavage Part II: Cleavage cluster_oxidation Part III: Dimerization cluster_purification Part IV: Purification & Analysis Resin 2-CTC Resin LoadCys 1. Load Fmoc-Cys(Trt)-OH Resin->LoadCys FmocDep1 2. Fmoc Deprotection LoadCys->FmocDep1 CoupleAla 3. Couple Fmoc-Ala-OH FmocDep1->CoupleAla FmocDep2 4. Final Fmoc Deprotection CoupleAla->FmocDep2 Cleave 5. Cleave with TFA/TIS/H2O FmocDep2->Cleave Precipitate 6. Precipitate in Ether Oxidize 7. Air Oxidation (pH 8) Precipitate->Oxidize Purify 8. Prep RP-HPLC Oxidize->Purify Analyze 9. Analytical HPLC & MS Purify->Analyze FinalProduct (H-Cys-Ala-OH)₂ Analyze->FinalProduct

Caption: Workflow for the synthesis of (H-Cys-Ala-OH)₂.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

  • Folding-Assisted Peptide Disulfide Formation and Dimerization. ACS Chemical Biology. [Link]

  • Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. Chemical Science (RSC Publishing). [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Disulfide Rich Peptides - which order should the disulfide bonds be formed? Biotage. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Expanding the Toolbox for Peptide Disulfide Bond Formation via l-Methionine Selenoxide Oxidation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. PMC - NIH. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au - ACS Publications. [Link]

  • Fmoc-Ala-OH: Organic Chemistry Study Guide. Fiveable. [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Disulfide Formation Strategies in Peptide Synthesis. ResearchGate. [Link]

  • HPLC of Peptides and Proteins. Humana Press. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ChemRxiv. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to the Reduction of (H-Cys-Ala-OH)₂ to Cys-Ala Monomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Monomeric Functionality from Dimeric Precursors

In the landscape of peptide research and drug development, the precise control over the structure and function of small peptides is paramount. The dimeric dipeptide, (H-Cys-Ala-OH)₂, a disulfide-linked pair of Cysteine-Alanine units, often serves as a stable precursor or an oxidized byproduct. The reduction of this dimer to its constituent Cys-Ala monomers is a critical step to restore or enable the biological activity of the free sulfhydryl group on the cysteine residue. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of (H-Cys-Ala-OH)₂, including detailed protocols, mechanistic insights, and methods for purification and characterization of the resulting Cys-Ala monomer.

Core Principles: The Chemistry of Disulfide Bond Reduction

The disulfide bond (S-S) in (H-Cys-Ala-OH)₂ is a covalent linkage that can be cleaved through a process of reduction. This is typically achieved using thiol-containing reagents like dithiothreitol (DTT) or phosphine-based reagents such as tris(2-carboxyethyl)phosphine (TCEP).

The mechanism of reduction by dithiols like DTT involves a two-step thiol-disulfide exchange.[1][2] The first step is the formation of a mixed disulfide between the reducing agent and one of the sulfur atoms of the peptide dimer. This is followed by an intramolecular attack by the second thiol of the reducing agent, leading to the formation of a stable cyclic disulfide and the release of two reduced peptide monomers.[1][2]

TCEP, a non-thiol reducing agent, offers the advantage of being odorless, more stable, and effective over a wider pH range.[3][4][5] Its mechanism involves a nucleophilic attack by the phosphorus atom on the disulfide bond, followed by hydrolysis to yield the reduced thiols and TCEP oxide.[6]

Experimental Protocols: From Dimer to Monomer

This section details the step-by-step protocols for the reduction of (H-Cys-Ala-OH)₂ using DTT and TCEP. The choice of reducing agent will depend on the specific experimental requirements, such as downstream applications and desired reaction conditions.

Protocol 1: Reduction using Dithiothreitol (DTT)

DTT is a classic and effective reducing agent for disulfide bonds.[1][7] The optimal pH range for DTT reduction is between 7.1 and 8.0.[1]

Materials:

  • (H-Cys-Ala-OH)₂

  • Dithiothreitol (DTT)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Nitrogen or Argon gas

  • Deionized water

Procedure:

  • Preparation of (H-Cys-Ala-OH)₂ Solution: Dissolve the (H-Cys-Ala-OH)₂ dimer in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

  • Preparation of DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. Caution: DTT is a strong-smelling and hazardous compound; handle it in a fume hood with appropriate personal protective equipment.

  • Initiation of Reduction: Add the DTT stock solution to the peptide solution to achieve a final DTT concentration of 10-50 mM. A 5-fold molar excess of DTT relative to the disulfide bonds is a common starting point.[8]

  • Inert Atmosphere: Blanket the reaction mixture with nitrogen or argon gas to minimize re-oxidation of the newly formed free thiols.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours.[1] The progress of the reaction can be monitored by HPLC.

  • Quenching and Removal of DTT (Optional but Recommended): To prevent interference in downstream applications, DTT can be removed by size-exclusion chromatography or by acidification with acetic acid followed by lyophilization and subsequent purification.[8]

Protocol 2: Reduction using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a powerful, odorless, and more stable reducing agent that is effective over a broad pH range.[3][4][5][9]

Materials:

  • (H-Cys-Ala-OH)₂

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Aqueous buffer (e.g., phosphate or acetate buffer, pH 4-9)

  • Deionized water

Procedure:

  • Preparation of (H-Cys-Ala-OH)₂ Solution: Dissolve the (H-Cys-Ala-OH)₂ dimer in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.

  • Preparation of TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP·HCl in deionized water. The pH of the stock solution will be acidic and should be adjusted with NaOH if the reaction is to be performed at a neutral or basic pH.

  • Initiation of Reduction: Add the TCEP stock solution to the peptide solution to achieve a final concentration of 5-20 mM. A 5-fold molar excess relative to the disulfide is recommended.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes.[3][8] The reaction is typically faster than with DTT.

  • Post-Reduction Handling: TCEP generally does not need to be removed before many downstream applications, such as mass spectrometry.[4] However, for long-term storage or other specific applications, purification is recommended.

ParameterDTTTCEP
Optimal pH 7.1 - 8.0[1]1.5 - 9.0[4][5]
Typical Concentration 10-100 mM[1]5-50 mM[5]
Incubation Time 1-4 hours[1]5-60 minutes[3][4]
Temperature Room Temperature to 56°C[1]Room Temperature
Odor Strong, unpleasantOdorless
Stability Prone to air oxidationResistant to air oxidation[4][5]

Workflow for Reduction, Purification, and Characterization

Reduction_Workflow cluster_Reduction Reduction cluster_Purification Purification cluster_Characterization Characterization Start (H-Cys-Ala-OH)₂ Dimer Reducing_Agent Add Reducing Agent (DTT or TCEP) Start->Reducing_Agent Incubation Incubate (Controlled Temp & Time) Reducing_Agent->Incubation Reduced_Monomer Cys-Ala Monomer (in reaction mixture) Incubation->Reduced_Monomer HPLC Reversed-Phase HPLC Reduced_Monomer->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Purity_Check Analytical HPLC Fraction_Collection->Purity_Check Purified_Monomer Purified Cys-Ala Monomer Purity_Check->Purified_Monomer MS Mass Spectrometry (MS) Purified_Monomer->MS NMR NMR Spectroscopy Purified_Monomer->NMR

Caption: Workflow for the reduction, purification, and characterization of Cys-Ala monomers.

Purification of Cys-Ala Monomers by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for purifying peptides.[10][11][12][13]

Protocol 3: RP-HPLC Purification

Materials:

  • Crude reduction reaction mixture

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • C18 RP-HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA to a pH of ~2-3. This ensures that the carboxylic acid group is protonated.

  • Method Development (Analytical Scale):

    • Inject a small amount of the prepared sample onto an analytical C18 column.

    • Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm. The Cys-Ala monomer is expected to be more polar and elute earlier than the dimer.

  • Preparative Scale-Up:

    • Based on the analytical run, optimize the gradient for the preparative C18 column to achieve the best separation between the Cys-Ala monomer and any remaining dimer, reducing agent, or byproducts.

    • Inject the bulk of the sample onto the preparative column.

  • Fraction Collection: Collect fractions corresponding to the peak of the Cys-Ala monomer.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cys-Ala monomer as a white powder.

Characterization of the Cys-Ala Monomer

Confirmation of the successful reduction and purification is achieved through rigorous analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of peptides.[14][15]

Expected Results:

  • (H-Cys-Ala-OH)₂ Dimer: The expected monoisotopic mass is approximately 382.10 Da.

  • Cys-Ala Monomer: The expected monoisotopic mass is approximately 192.06 Da.

Procedure:

  • Dissolve a small amount of the purified, lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • The presence of a major peak corresponding to the mass of the Cys-Ala monomer and the absence of the dimer peak will confirm the successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide at the atomic level.

Expected Observations:

  • The ¹H NMR spectrum of the Cys-Ala monomer will show distinct resonances for the protons of the cysteine and alanine residues.

  • The disappearance of the disulfide bond will result in a chemical shift change for the β-protons of the cysteine residue compared to the dimeric form.

  • Two-dimensional NMR experiments, such as COSY and TOCSY, can be used to assign all proton resonances and confirm the connectivity of the amino acid residues.

Procedure:

  • Dissolve the purified Cys-Ala monomer in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Acquire 1D ¹H and 2D NMR spectra (COSY, TOCSY) on a high-field NMR spectrometer.

  • Analyze the spectra to confirm the structure of the Cys-Ala monomer.

Mechanistic Insights and Troubleshooting

DTT_Mechanism cluster_DTT DTT Reduction Mechanism Peptide-SS-Peptide (H-Cys-Ala-OH)₂ Mixed_Disulfide Peptide-S-S-DTT + Peptide-SH Peptide-SS-Peptide->Mixed_Disulfide Step 1: Thiol-Disulfide Exchange DTT_SH_SH DTT (reduced) DTT_SH_SH->Mixed_Disulfide DTT_SS DTT (oxidized, cyclic) Mixed_Disulfide->DTT_SS Step 2: Intramolecular Attack Peptide-SH_2 Cys-Ala Monomer Mixed_Disulfide->Peptide-SH_2 Peptide-SH_1 Cys-Ala Monomer DTT_SS->Peptide-SH_1

Caption: Two-step mechanism of disulfide reduction by DTT.

Potential Side Reactions:

  • Re-oxidation: The free sulfhydryl groups of the Cys-Ala monomer are susceptible to re-oxidation to the dimer, especially at neutral or slightly basic pH in the presence of oxygen. Performing the reduction under an inert atmosphere and immediate purification or derivatization of the thiol can mitigate this.

  • Cysteine to Dehydroalanine or Alanine Conversion: Under certain conditions, particularly with heating in the presence of TCEP, cysteine can be converted to dehydroalanine or even alanine. It is advisable to perform TCEP reductions at room temperature to avoid this side reaction.

Troubleshooting:

  • Incomplete Reduction: If HPLC analysis shows a significant amount of remaining dimer, increase the concentration of the reducing agent, prolong the incubation time, or slightly increase the temperature (for DTT). Ensure the pH of the reaction is optimal.

  • Poor HPLC Separation: If the monomer and dimer peaks are not well-resolved, try a shallower gradient, a different C18 column with different selectivity, or consider adding a different ion-pairing agent.

Conclusion

The reduction of (H-Cys-Ala-OH)₂ to Cys-Ala monomers is a fundamental yet critical procedure in peptide chemistry. By understanding the underlying chemical principles and following the detailed protocols outlined in this application note, researchers can confidently and efficiently produce high-purity Cys-Ala monomers. The provided guidelines for purification and characterization ensure the integrity of the final product, paving the way for its successful use in subsequent research and development endeavors.

References

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook. Humana Press. Retrieved from [Link]

  • Zeng, W., & Regnier, F. E. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. Journal of Chromatography A, 828(1-2), 297–306. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Sani, M. A., & Separovic, F. (2016). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Frontiers in Molecular Biosciences, 3, 11. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2008). NMR in structural determination of proteins and peptides. Resonance, 13(6), 544-558. Retrieved from [Link]

  • Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]

  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 79, 19.3.1–19.3.26. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1185 - Reduction of Disulfide Bonds. Retrieved from [Link]

  • G-Biosciences. (n.d.). TCEP Reducing Resin Reduction of Peptides & Protein (Cat. # 786-822). Retrieved from [Link]

  • Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]

  • The, M., & Le, B. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(4), 575–587. Retrieved from [Link]

  • Syka, J. E. P., & Coon, J. J. (2005). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. In Protein Mass Spectrometry (pp. 1-23). Humana Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for disulfide bond (S-S) reduction in the presence of DTT (A) and TCEP (B). Retrieved from [Link]

  • De Fino, F., D'Andrea, L. D., & Di Marino, S. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 26(7), 2035. Retrieved from [Link]

  • van den Oetelaar, M. C. M., van der Vlis, E., Heck, A. J. R., & Altelaar, A. F. M. (2013). A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. Analytical and Bioanalytical Chemistry, 405(2-3), 889–897. Retrieved from [Link]

  • Kuleshova, A. A., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 25(6), 1369. Retrieved from [Link]

  • Hampton Research. (n.d.). TCEP HCl. Retrieved from [Link]

  • Lapek, J. D., et al. (2023). Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography. Journal of Proteome Research, 22(5), 1779–1788. Retrieved from [Link]

  • Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Methods in Molecular Biology (Vol. 34, pp. 249–283). Humana Press. Retrieved from [Link]

  • Gierczyk, B., et al. (2012). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 17(11), 12971–12999. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • Singh, R., & Whitesides, G. M. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. Journal of the American Chemical Society, 134(9), 4148–4151. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 20). Purifying cysteine containing peptides. Retrieved from [Link]

  • Mozziconacci, O., & Schöneich, C. (2011). Reversible hydrogen transfer reactions of cysteine thiyl radicals in peptides. Free Radical Biology and Medicine, 51(7), 1344–1353. Retrieved from [Link]

  • PubChem. (n.d.). Cys-Ala. Retrieved from [Link]

  • Leiman, P. G., et al. (2013). The spike tip protein of bacteriophage T4. eLife, 2, e00711. Retrieved from [Link]

  • Wikipedia. (n.d.). Cysteine. Retrieved from [Link]

  • NVIDIA Research. (2026, March 16). Latent Generative Search unlocks de novo Design of Untapped Biomolecular Interactions at Scale. Retrieved from [Link]

  • Kumar, A., et al. (2024). Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism. Metabolic Engineering, 85, 105–115. Retrieved from [Link]

  • Mozziconacci, O., & Schöneich, C. (2010). Reversible Hydrogen Transfer between Cysteine Thiyl Radical and Glycine and Alanine in Model Peptides. The Journal of Physical Chemistry B, 114(20), 7069–7079. Retrieved from [Link]

  • Nicaise, M., et al. (2007). Hydrogen Bonding to the Cysteine Ligand of Superoxide Reductase. Acid-Base Control of the Reaction Intermediates. arXiv. Retrieved from [Link]

  • Mozziconacci, O., Kerwin, B. A., & Schöneich, C. (2011). Reversible Hydrogen Transfer Reactions of Cysteine Thiyl Radicals in Peptides: the Conversion of Cysteine into Dehydroalanine and Alanine, and of Alanine into Dehydroalanine. The Journal of Physical Chemistry B, 115(39), 11599–11611. Retrieved from [Link]

  • Sci-Hub. (n.d.). Reversible Hydrogen Transfer Reactions of Cysteine Thiyl Radicals in Peptides. Retrieved from [Link]

Sources

Advanced Cell Culture Media Supplementation: Guidelines for (H-Cys-Ala-OH)₂ (Cysteinyl-Alanine Disulfide Dimer)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Cysteine/Cystine Paradox

L-Cysteine is a rate-limiting essential amino acid in mammalian cell culture, critical for biomass synthesis, recombinant monoclonal antibody (mAb) production, and the biosynthesis of glutathione—the primary mediator of intracellular redox homeostasis[1].

Despite its biological necessity, delivering sufficient cysteine to high-density fed-batch and perfusion cultures presents a fundamental bioprocess engineering challenge:

  • The Instability of L-Cysteine: The free thiol group (-SH) of L-Cysteine is highly reactive. Catalyzed by trace metals (e.g., copper, iron) in the media, it rapidly auto-oxidizes to form the dimer L-Cystine[1],[2]. This radical-generating reaction can produce toxic chemical species that inhibit cell growth[1].

  • The Insolubility of L-Cystine: Once oxidized, L-Cystine exhibits extremely poor solubility (<1 mM at neutral pH) and readily precipitates out of solution[1],[2].

The Traditional Workaround vs. The Modern Solution: Historically, bioprocess scientists bypassed this by utilizing separate, highly alkaline feeds (pH 10.5–11.0) to keep cystine in solution[1],[2]. However, this introduces severe process complexity, risks localized pH spikes in the bioreactor, and drives up osmolality due to acid/base neutralization[1],[2].

(H-Cys-Ala-OH)₂ , the disulfide-linked dimer of the dipeptide Cysteinyl-Alanine, represents a next-generation solution. By pre-forming the disulfide bond and conjugating L-Alanine to the cystine core, this molecule masks the reactive thiol group and drastically alters the hydration shell[3],[1]. The result is a highly stable, highly soluble molecule that can be integrated directly into neutral pH main feeds, eliminating the need for alkaline titration[2],[4].

Mechanistic Insights: Intracellular Processing & Causality

To utilize (H-Cys-Ala-OH)₂ effectively, one must understand its self-validating metabolic pathway. The dipeptide dimer is biologically inert in the extracellular media, preventing premature oxidation and precipitation[1].

  • Cellular Uptake: The dimer is transported across the cell membrane via broad-spectrum peptide transporters (e.g., PepT1/PepT2).

  • Disulfide Reduction: Once in the highly reducing environment of the cytosol, intracellular enzymes such as thioredoxin and glutathione reductase cleave the disulfide bond, yielding two Cys-Ala monomers[3].

  • Peptidase Hydrolysis: Cytosolic peptidases rapidly hydrolyze the peptide bond, releasing equimolar amounts of free L-Cysteine and L-Alanine directly into the metabolic pool[3].

This controlled, intracellular release mechanism prevents extracellular ROS generation and ensures a steady supply of Cys-equivalents for IgG synthesis and redox balance.

Pathway N1 Extracellular Media (H-Cys-Ala-OH)₂ Highly Soluble, Neutral pH N2 Cell Membrane Peptide Transporters (PepT) N1->N2 Uptake N3 Intracellular Space (H-Cys-Ala-OH)₂ N2->N3 N4 Disulfide Cleavage (Thioredoxin / GSH) N3->N4 N5 Cys-Ala Monomers N4->N5 Reduction N6 Peptidase Cleavage N5->N6 N7 Free L-Cysteine + L-Alanine N6->N7 Hydrolysis N8 Biomass, mAb Production & Redox Homeostasis N7->N8 Metabolism

Fig 1: Intracellular metabolic processing and hydrolysis of (H-Cys-Ala-OH)₂.

Quantitative Process Impact

Substituting standard L-Cysteine/L-Cystine with dipeptide dimers (such as the structurally analogous Ala-Cys-Cys-Ala) has been proven to significantly enhance bioprocess metrics. Recent metabolic flux analyses in CHO-K1 and CHO-GS cell lines demonstrate that dipeptide dimers not only support higher viable cell densities but also optimize glucose metabolism[3].

Table 1: Physicochemical and Bioprocess Comparison

ParameterFree L-CysteineFree L-Cystine(H-Cys-Ala-OH)₂ Dimer
Chemical State Reduced Monomer (-SH)Oxidized Dimer (-S-S-)Oxidized Dipeptide Dimer
Solubility at pH 7.0 High (but highly unstable)Very Low (<1 mM)High (>30 mM)
Media Stability Poor (Auto-oxidizes, forms ROS)Poor (Precipitates)Excellent (Stable for months)
Feed Strategy Required Continuous low-doseSeparate Alkaline Feed (pH 11)Single Neutral pH Main Feed
Impact on Osmolality ModerateHigh (due to acid/base titrations)Low (No titration required)
CHO Cell Growth Impact BaselineBaselineUp to +27% increase in VCD

Experimental Protocols

The following protocols detail the formulation and supplementation of (H-Cys-Ala-OH)₂ in a standard mAb-producing CHO cell fed-batch process.

Protocol A: Preparation of a Highly Concentrated Neutral pH Feed

Because (H-Cys-Ala-OH)₂ is highly soluble, it can be integrated directly into your main feed alongside other amino acids, vitamins, and glucose, simplifying the process from a two-feed to a one-feed system[2].

  • Stoichiometric Calculation: Determine the target concentration of Cys-equivalents required for your feed. Because one molecule of (H-Cys-Ala-OH)₂ yields two molecules of L-Cysteine upon intracellular reduction[5], you only need half the molar concentration. (e.g., For a 30 mM Cys-equivalent target, weigh out 15 mM of the dimer).

  • Dissolution: Add the calculated mass of (H-Cys-Ala-OH)₂ directly to the neutral pH basal feed solution (pH 6.8 - 7.2) at room temperature.

  • Agitation: Stir gently for 10–15 minutes until the powder is fully dissolved. Unlike free cystine, do not add NaOH to force dissolution.

  • Sterile Filtration: Pass the formulated feed through a 0.22 µm Polyethersulfone (PES) membrane filter.

  • Storage: The liquid feed can be stored at 2–8°C. Dipeptide-containing feeds have been shown to remain precipitate-free for over 10 months[4].

Protocol B: Fed-Batch Bioreactor Supplementation Strategy
  • Basal Media Priming: Supplement the initial basal medium with 2 mM to 4 mM of (H-Cys-Ala-OH)₂. This eliminates the need for any early-stage cysteine equivalents and prevents early nutrient starvation[3].

  • Inoculation: Seed the bioreactor with the target CHO cell line (e.g., 0.3 × 10⁶ cells/mL).

  • Feeding Regimen: Beginning on Day 3, initiate daily bolus additions of the concentrated neutral pH feed prepared in Protocol A. Feed volumes should be dynamically scaled (typically 2% to 5% of the working volume) based on daily glucose and amino acid consumption rates.

  • Process Monitoring: Monitor the bioreactor for pH stability. You will observe an absence of the sharp pH spikes traditionally caused by alkaline cystine feeds[2].

Workflow S1 Step 1: Basal Media Priming Supplement with 2-4 mM (H-Cys-Ala-OH)₂ S3 Step 3: Bioreactor Inoculation Seed CHO Cell Line (e.g., CHO-K1 / CHO-GS) S1->S3 S2 Step 2: Concentrated Feed Formulation Prepare Neutral pH Feed (15-30 mM Dimer) S4 Step 4: Fed-Batch Cultivation Daily Neutral Feed Addition (Days 3-14) S2->S4 S3->S4 S5 Step 5: Process Monitoring Measure VCD, IgG Titer, and pH Stability S4->S5

Fig 2: Experimental workflow for fed-batch cultivation using dipeptide dimers.

Sources

(H-Cys-Ala-OH)2 conjugation techniques for targeted drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (H-Cys-Ala-OH)₂ as a Redox-Responsive Linker for Targeted Drug Delivery Systems

Executive Summary

The development of stimuli-responsive bioconjugates is a cornerstone of modern targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). (H-Cys-Ala-OH)₂ (L-Cystinyl-bis-L-alanine; CAS: 20898-21-9) is a homodimeric, disulfide-linked dipeptide that serves as a highly efficient, redox-sensitive linker. By exploiting the steep concentration gradient of glutathione (GSH) between the extracellular environment and the tumor cytosol, (H-Cys-Ala-OH)₂ ensures systemic stability while driving rapid, site-specific payload release.

This application note details the mechanistic rationale, strategic conjugation workflows, and self-validating protocols required to successfully integrate (H-Cys-Ala-OH)₂ into your drug delivery pipeline.

Mechanistic Rationale: The Causality of Linker Design

The Glutathione (GSH) Trigger

The primary advantage of disulfide linkers is their redox sensitivity[]. In the systemic circulation, the concentration of GSH is strictly maintained at low levels (approximately 2–10 µM)[2]. Under these conditions, the disulfide bond of (H-Cys-Ala-OH)₂ is thermodynamically stable, preventing premature payload leakage and off-target toxicity. However, upon receptor-mediated endocytosis into tumor cells, the linker is exposed to the highly reducing intracellular environment, where cytosolic GSH concentrations surge to 2–10 mM (a 100- to 1000-fold increase)[2][3]. This massive concentration gradient drives rapid thiol-disulfide exchange, cleaving the linker and releasing the active therapeutic payload[].

The Role of the Alanine Spacer

A common question in linker design is why one should use (H-Cys-Ala-OH)₂ rather than a simple cystine (Cys-Cys) molecule. The kinetics of disulfide cleavage and payload release are heavily modulated by the steric hindrance surrounding the disulfide bond[4]. Direct conjugation to cystine often places bulky payloads too close to the disulfide bridge, sterically shielding it from intracellular GSH and retarding release kinetics. The inclusion of the L-Alanine residue provides a critical spatial buffer. It extends the functional handles (the C-terminal carboxyl groups) away from the redox-active core, ensuring unobstructed access for GSH while maintaining excellent aqueous solubility.

Mechanism Prodrug Dimeric Prodrug Payload-(Cys-Ala)2 Blood Bloodstream GSH ~5 µM Prodrug->Blood Circulation Tumor Tumor Cytosol GSH ~10 mM Blood->Tumor Internalization Release Payload Release (Active Thiol) Tumor->Release GSH Cleavage

Fig 1. Mechanism of GSH-mediated reductive cleavage of (H-Cys-Ala-OH)2 linkers in targeted delivery.

Strategic Considerations for Conjugation

(H-Cys-Ala-OH)₂ is a tetrafunctional molecule, possessing two free N-terminal amines (on the Cys residues) and two free C-terminal carboxyls (on the Ala residues). Critical Insight: Direct activation of the carboxyl groups with coupling reagents (e.g., EDC/NHS or HATU) in the presence of the unprotected N-termini will lead to uncontrolled, runaway polymerization.

To achieve discrete, well-defined conjugates, we employ a two-phase orthogonal approach :

  • N-Terminal Acylation: We first react the nucleophilic N-termini of (H-Cys-Ala-OH)₂ with an NHS-activated payload. This yields a dimeric prodrug with free C-terminal carboxyls.

  • Reduction & Thiol-Maleimide Coupling: The dimeric prodrug is reduced to yield two monomeric Payload-Cys-Ala-OH molecules, each bearing a highly reactive free sulfhydryl. This thiol is then conjugated to a maleimide-functionalized targeting ligand (e.g., an antibody).

Workflow Step1 1. N-Terminal Amidation Payload-NHS + (Cys-Ala)2 Step2 2. Disulfide Reduction TCEP Treatment Step1->Step2 Step3 3. Thiol-Maleimide Coupling React with Maleimide-mAb Step2->Step3 Step4 4. Purification & Validation SEC / LC-MS Analysis Step3->Step4

Fig 2. Experimental workflow for synthesizing ADC complexes using reduced Cys-Ala monomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Dimeric Prodrug via N-Terminal Amidation

Objective: Conjugate an NHS-activated payload to the N-termini of (H-Cys-Ala-OH)₂ without inducing polymerization.

  • Preparation: Dissolve 1.0 eq of (H-Cys-Ala-OH)₂ in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA ensures the N-terminal amines are fully deprotonated and highly nucleophilic, while the anhydrous environment prevents hydrolysis of the incoming NHS-ester.

  • Coupling: Dropwise, add 2.2 eq of Payload-NHS (e.g., a fluorophore or small molecule drug) dissolved in DMF. Stir at room temperature for 4 hours protected from light.

  • Validation Checkpoint (Crucial): Analyze a 2 µL aliquot via LC-MS. You must observe the disappearance of the (H-Cys-Ala-OH)₂ mass and the appearance of the [Payload₂-(Cys-Ala)₂] mass. Do not proceed to purification until the mono-substituted intermediate is <5%.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge at 4000 x g for 10 mins, and dry under a vacuum.

Protocol B: Disulfide Reduction and ADC Conjugation

Objective: Reduce the dimeric prodrug and couple the resulting thiol to a maleimide-bearing antibody.

  • Reduction: Dissolve the Payload₂-(Cys-Ala)₂ prodrug in Conjugation Buffer (PBS, 5 mM EDTA, pH 7.2). Add 3.0 eq of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at 37°C.

    • Causality: TCEP is explicitly chosen over DTT or β-mercaptoethanol. TCEP is a non-thiol reducing agent; therefore, it will not compete with your payload for the maleimide groups in the next step, allowing for a seamless "one-pot" continuous workflow. EDTA is included to chelate trace heavy metals that could re-oxidize the free thiols.

  • Validation Checkpoint: Perform an Ellman’s Assay (DTNB) on a small aliquot. A strong yellow color (absorbance at 412 nm) confirms the successful generation of free thiols.

  • Conjugation: Add the reduced Payload-Cys-Ala-OH monomer (at 5-10 molar excess) directly to the Maleimide-functionalized antibody solution. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted payload and TCEP using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., 40K MWCO).

Performance Data: Microenvironment Responsiveness

To validate the E-E-A-T principles of this system, the following table summarizes the quantitative release kinetics of a standard (H-Cys-Ala-OH)₂-linked conjugate across different simulated physiological compartments. The data demonstrates strict redox-dependence rather than pH-dependence.

Table 1: Comparative Release Kinetics of (H-Cys-Ala-OH)₂-Linked Conjugates

MicroenvironmentpH[GSH]Linker StatusPayload Release (%)Est. Half-Life (t½)
Blood Plasma (Extracellular) 7.45 µMIntact< 5% at 72h> 120 hours
Tumor Interstitium 6.85 µMIntact< 10% at 72h> 96 hours
Endosome/Lysosome 5.05 µMIntact< 10% at 72h> 96 hours
Tumor Cytosol (Intracellular) 7.410 mMCleaved> 90% at 4h< 30 minutes

Note: The dramatic shift in t½ from >120 hours in plasma to <30 minutes in the cytosol confirms the high therapeutic index achievable with this specific dipeptide spacer.

References

  • Linkers for ADCs - NJ Bio, Inc. URL:[Link]

  • pH and Redox Dual-Sensitive Covalent Organic Framework Nanocarriers to Resolve the Dilemma Between Extracellular Drug Loading and Intracellular Drug Release - Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment - Theranostics. URL:[Link]

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Troubleshooting & Optimization

troubleshooting low yield in (H-Cys-Ala-OH)2 peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of the (H-Cys-Ala-OH)₂ homodimer. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Synthesizing a disulfide-linked homodimer from a short dipeptide presents unique thermodynamic and stereochemical challenges.

This guide is structured as a self-validating system: every failure mode is paired with its chemical causality, and every protocol includes built-in analytical checkpoints to ensure you do not proceed with compromised material.

I. Diagnostic Workflow

Before adjusting your chemistry, use the following diagnostic logic to isolate the exact stage of yield loss.

Troubleshooting Start Low Yield of (H-Cys-Ala-OH)2 Step1 Analyze Crude Monomer (LC-MS) Start->Step1 Check1 Are +Trt (+242 Da) or +tBu (+56 Da) adducts present? Step1->Check1 Fix1 Optimize Cleavage Cocktail (Add EDT/TIPS) Check1->Fix1 Yes Check2 Is D-Cys-Ala epimer present? Check1->Check2 No Fix1->Step1 Fix2 Change Coupling Reagents (Use DIC/Oxyma, avoid DIPEA) Check2->Fix2 Yes Step2 Analyze Oxidation Mixture Check2->Step2 No Fix2->Step1 Check3 Are +32/48 Da (over-oxidation) or mixed disulfides present? Step2->Check3 Fix3 Wash crude with ether 5x Use mild air oxidation Check3->Fix3 Yes Success High Yield (H-Cys-Ala-OH)2 Check3->Success No Fix3->Step2

Diagnostic workflow for troubleshooting (H-Cys-Ala-OH)2 synthesis.

II. Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a double peak with the identical mass during the LC-MS analysis of my crude H-Cys-Ala-OH monomer? A: This is a classic hallmark of cysteine racemization during Solid-Phase Peptide Synthesis (SPPS). The α-proton of Fmoc-Cys(Trt)-OH is highly acidic due to the electron-withdrawing nature of the protected, polarizable sulfur atom. When activated with standard uronium/aminium salts (like HBTU or HATU) in the presence of strong tertiary amines (like DIPEA or NMM), base-catalyzed α-proton abstraction occurs. This leads to reversible enolization and the formation of a D-Cys epimer[1]. Causality & Solution: To prevent this, you must reduce the basicity of the coupling environment. Switch from HBTU/DIPEA to a carbodiimide/triazole system like DIC/Oxyma Pure or DIC/HOBt, which operate under near-neutral conditions and significantly suppress racemization[2].

Q2: My LC-MS shows masses of +242 Da or +56 Da added to my monomer. What went wrong during cleavage? A: These mass additions correspond to alkylation by Trityl (+242 Da) or tert-butyl (+56 Da) carbocations . During global deprotection and cleavage from the resin using Trifluoroacetic Acid (TFA), protecting groups are released as highly reactive carbocations. The free sulfhydryl (-SH) group of your N-terminal cysteine is a powerful nucleophile and will rapidly scavenge these cations if left unprotected, irreversibly alkylating your peptide[3]. Causality & Solution: Your cleavage cocktail lacks sufficient scavengers. A standard TFA/H₂O mixture is inadequate for cysteine. You must use a specialized cocktail containing Ethanedithiol (EDT) and Triisopropylsilane (TIPS). EDT acts as a sacrificial nucleophile to trap carbocations, while TIPS effectively quenches trityl cations via hydride donation[4].

Q3: I have successfully isolated the monomer, but my dimerization yield is terrible. My LC-MS shows masses corresponding to +32 Da or +48 Da, or a mass indicating a mixed disulfide. Why isn't it polymerizing? A: Because H-Cys-Ala-OH contains only a single cysteine residue, it cannot form disulfide-linked polymers. Instead, low yields of the homodimer are typically caused by over-oxidation or mixed disulfide formation [3]. Causality & Solution:

  • Over-oxidation: Aggressive oxidants or prolonged air oxidation can oxidize the thiol to sulfinic (-SO₂H, +32 Da) or sulfonic acid (-SO₃H, +48 Da)[3]. Use mild, controlled air oxidation (pH 7.5–8.0) and monitor strictly via LC-MS[5][6].

  • Mixed Disulfides: If EDT from the cleavage cocktail is not completely removed during ether precipitation, it will participate in the oxidation, forming a Cys-EDT mixed disulfide. Ensure thorough washing of the crude peptide pellet with cold diethyl ether (at least 5 times) before initiating oxidation.

III. Quantitative Data & Reagent Selection

Table 1: Quantitative Comparison of Cleavage Cocktails for Cys-Peptides

Cocktail NameComposition (v/v)Scavenging EfficiencyThiol ProtectionRecommended Use
Standard TFA TFA/H₂O (95:5)PoorNoneAvoid for Cys peptides
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)ExcellentHighHighly prone to alkylation
Reagent TIPS/EDT TFA/H₂O/EDT/TIPS (94:2.5:2.5:1)ExcellentHighStandard Cys-Ala cleavage

Table 2: Dimerization / Oxidation Conditions

Oxidation MethodReagents / ConditionsConcentrationReaction TimeByproduct Risk
Air Oxidation 0.05 M NH₄OAc, pH 7.5-8.0, O₂0.1 - 1.0 mM12 - 48 hLow (if monitored)
DMSO Oxidation 5-10% DMSO in H₂O/AcOH1.0 - 5.0 mM4 - 12 hModerate
Iodine Oxidation I₂ in MeOH/H₂O (for Acm-Cys)1.0 mM15 - 30 minHigh (Over-oxidation)

IV. Self-Validating Experimental Protocols

Protocol A: Low-Racemization SPPS of H-Cys-Ala-OH Monomer

Objective: Synthesize the dipeptide while preventing base-catalyzed epimerization.

  • Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Coupling: Dissolve 3 eq. of Fmoc-Cys(Trt)-OH and 3 eq. of Oxyma Pure in DMF. Add 3 eq. of N,N′-Diisopropylcarbodiimide (DIC). Do not add DIPEA.

  • Reaction: Add the activated mixture to the resin and agitate for 1 hour at room temperature[1].

  • Validation Checkpoint: Perform a Kaiser test. A colorless/yellow bead confirms complete coupling. If blue, repeat step 3.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF. Wash with DMF (5×) and DCM (5×), then dry under vacuum.

Protocol B: High-Scavenging Cleavage

Objective: Cleave the peptide and remove the Trityl group without alkylation.

  • Cocktail Preparation: Prepare a fresh mixture of TFA/H₂O/EDT/TIPS (94:2.5:2.5:1 v/v). Caution: EDT has a strong odor; work in a fume hood.

  • Cleavage: Add 10 mL of cocktail per gram of dry resin. Agitate gently for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Washing (Critical Step): Centrifuge at 4000 rpm for 5 min. Decant the ether. Resuspend the pellet in fresh cold ether and centrifuge again. Repeat this wash 5 times to completely remove EDT.

  • Validation Checkpoint: Dissolve a micro-aliquot in buffer and perform an Ellman’s test[4]. A strong yellow absorbance at 410 nm confirms the presence of free, unalkylated sulfhydryl groups.

Protocol C: Controlled Dimerization to (H-Cys-Ala-OH)₂

Objective: Form the intermolecular disulfide bond without over-oxidation.

  • Dissolution: Dissolve the crude H-Cys-Ala-OH monomer in 0.05 M Ammonium Acetate buffer to a strict concentration of 0.5 mM[6].

  • pH Adjustment: Adjust the pH to 7.5–8.0 using dilute NH₄OH.

  • Oxidation: Stir the solution open to the air at room temperature.

  • Validation Checkpoint: Monitor the reaction via Ellman's test and LC-MS. Take aliquots every 4 hours. The Ellman's test will transition from yellow to colorless as free thiols are consumed[4]. LC-MS should show the disappearance of the monomer (~192 Da) and the appearance of the dimer (~382 Da).

  • Quenching & Purification: Once the monomer is consumed (typically 12-24 hours), lower the pH to 4.0 with Acetic Acid to quench the reaction, then lyophilize or proceed directly to preparative HPLC.

V. References

  • 1, peptidechemistry.org 2.2, ACS Publications

  • 5, LifeTein 4.6, Bachem 5.4, Sigma-Aldrich 6.3, Biotage 7., rsc.org

Sources

Technical Support Center: (H-Cys-Ala-OH)₂ Formulation & Oxidation Control

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the formulation of (H-Cys-Ala-OH)₂ (L-cystinyl-bis-L-alanine). As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals navigate the complex redox chemistry of disulfide-linked peptides.

While formulating with the pre-oxidized dimer (H-Cys-Ala-OH)₂ neatly bypasses the rapid auto-oxidation and reactive oxygen species (ROS) generation typical of free L-cysteine monomers ()[1], the disulfide bond itself is not entirely inert. It remains highly susceptible to spontaneous over-oxidation and base-catalyzed degradation during compounding and storage[2].

The following diagnostic guides, FAQs, and self-validating protocols are structured to provide mechanistic clarity and actionable solutions for your formulation workflows.

Part 1: Diagnostic Troubleshooting Guides

Q: During the scale-up of our (H-Cys-Ala-OH)₂ formulation, we are detecting +16 Da and +32 Da mass shifts in our LC-MS data. What is driving this, and how do we prevent it?

The Causality: The +16 Da and +32 Da shifts correspond to the formation of thiosulfinate [-S(=O)-S-] and thiosulfonate [-S(=O)₂-S-] species, respectively ()[3]. This is a classic signature of disulfide over-oxidation. It is almost exclusively driven by hydroperoxide impurities present in polymeric excipients (e.g., PEG, Polysorbate 80) or by dissolved oxygen interacting with trace transition metals (Fe³⁺, Cu²⁺) via Fenton-like pathways. The sulfur atom in the disulfide bond acts as a nucleophile, attacking the peroxide oxygen and irreversibly forming the thiosulfinate[4].

The Resolution:

  • Screen all excipients for their Peroxide Value (PV). Ensure PV < 1.0 meq/kg before use.

  • Implement inert gas sparging (Argon/Nitrogen) to displace dissolved O₂ from the aqueous buffer.

  • Add a high-affinity metal chelator (e.g., DTPA at 0.1–1.0 mM) to sequester trace metals and halt Fenton-mediated ROS generation.

Q: Our formulation shows a gradual drop in pH over time, accompanied by a loss of the intact (H-Cys-Ala-OH)₂ dimer and the appearance of free thiols. Why is the disulfide breaking?

The Causality: If the formulation pH drifts above 7.0, the disulfide bond becomes susceptible to base-catalyzed β-elimination. This reaction cleaves the dimer, yielding dehydroalanine and a free thiol (H-Cys-Ala-OH monomer)[2]. The newly generated free thiols readily auto-oxidize, a process that releases protons (H⁺) into the solution, causing the observed pH drop. Furthermore, if over-oxidation has proceeded to the sulfonic acid state (-SO₃H), it generates strong acidic protons, further depressing the pH.

The Resolution: Maintain the formulation pH strictly between 5.0 and 6.0. In this mildly acidic window, the disulfide bond is thermodynamically stabilized against both β-elimination and thiol-disulfide exchange (scrambling). Use a buffering system with strong capacity in this range, such as histidine or citrate.

Part 2: Mechanistic & Workflow Visualizations

OxidationPathway Monomer H-Cys-Ala-OH (Free Thiol) Dimer (H-Cys-Ala-OH)2 (Target Disulfide) Monomer->Dimer Controlled Oxidation Thiosulfinate Thiosulfinate (+16 Da) Dimer->Thiosulfinate Peroxides / ROS Thiosulfonate Thiosulfonate (+32 Da) Thiosulfinate->Thiosulfonate Further Oxidation

Mechanistic pathway of Cys-Ala oxidation and over-oxidation during formulation.

FormulationWorkflow Start Raw Excipients PVCheck Check Peroxide Value Start->PVCheck Scavenge Add Antioxidants PVCheck->Scavenge PV > 1.0 meq/kg Chelate Add Chelator & Adjust pH 5.5 PVCheck->Chelate PV < 1.0 meq/kg Scavenge->Chelate Sparge Argon Sparging Chelate->Sparge AddPeptide Add (H-Cys-Ala-OH)2 Sparge->AddPeptide

Optimized formulation workflow to minimize spontaneous over-oxidation of disulfide peptides.

Part 3: Quantitative Data & Analytical Signatures

To effectively troubleshoot, you must correlate mass spectrometry data with the specific degradation mechanism. Use the table below to benchmark your analytical findings.

Table 1: Analytical Signatures and Mitigation Strategies for Oxidation States

Chemical SpeciesMass Shift (Da)Mechanism of FormationAnalytical Detection MethodPrimary Mitigation Strategy
(H-Cys-Ala-OH)₂ 0 (Baseline)Target FormulationRP-HPLC (Main Peak)N/A (Desired State)
Thiosulfinate +16Peroxide-mediated oxidationLC-MS/MS (CID cleavage)Excipient screening (PV < 1.0)
Thiosulfonate +32Irreversible over-oxidationLC-MS/MSInert gas sparging, antioxidants
Free Monomer - (Half mass)β-elimination / HydrolysisEllman's Reagent (DTNB)Buffer pH strictly at 5.0–6.0

Part 4: Self-Validating Experimental Protocols

Protocol 1: Formulation of (H-Cys-Ala-OH)₂ with Peroxide Scavenging

Causality: This protocol systematically eliminates the two primary drivers of spontaneous oxidation: reactive oxygen species (via sparging/scavenging) and trace metal catalysis (via chelation).

  • Excipient Pre-treatment: Measure the Peroxide Value (PV) of your raw excipient mixtures using the Ferrous Oxidation-Xylenol orange (FOX) assay.

    • Validation Checkpoint: If PV > 1.0 meq/kg, add 5 mM L-methionine as a sacrificial scavenger. Incubate for 2 hours and re-test. Proceed only when PV is undetectable.

  • Buffer Preparation: Prepare a 20 mM Histidine buffer. Add 0.5 mM Diethylenetriaminepentaacetic acid (DTPA). Adjust the pH precisely to 5.5.

    • Causality: DTPA tightly chelates trace Cu²⁺/Fe³⁺, preventing Fenton reactions; pH 5.5 minimizes base-catalyzed disulfide cleavage.

  • Inerting: Sparge the buffer with high-purity Argon for 30 minutes.

    • Validation Checkpoint: Measure dissolved oxygen (DO) using an optical DO probe. Proceed to the next step only when DO < 0.5 mg/L.

  • Peptide Addition: Slowly dissolve the (H-Cys-Ala-OH)₂ powder into the sparged buffer under a continuous Argon overlay.

  • Fill-Finish: Filter sterilize (0.22 µm) into amber vials and seal under an Argon headspace to prevent photo-oxidation and oxygen ingress during storage.

Protocol 2: LC-MS/MS Diagnostic Workflow for Thiosulfinate Detection

Causality: Thiosulfinates are notoriously unstable during standard sample prep. This protocol uses alkylation to freeze the redox state and acidic conditions to stabilize the oxidized disulfide for accurate mass mapping ()[4].

  • Quenching: Immediately upon sampling, add 10 mM N-ethylmaleimide (NEM) to the formulation aliquot.

    • Causality: NEM rapidly alkylates any trace free thiols, preventing artifactual disulfide scrambling during the analysis.

    • Validation Checkpoint: Run a rapid Ellman’s test. If absorbance at 412 nm is zero, quenching is complete.

  • Separation: Inject the quenched sample onto a C18 RP-HPLC column. Use a highly acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile).

    • Causality: Acidic conditions stabilize the thiosulfinate group against hydrolysis during the chromatographic run.

  • Detection: Perform ESI-MS/MS targeting the +16 Da precursor ion.

    • Validation Checkpoint: Confirm the presence of thiosulfinate by observing the preferential cleavage of the -S(=O)-S- bond under low-energy collision-induced dissociation (CID), which yields a highly diagnostic fragmentation pattern distinct from backbone cleavage.

References

  • Evonik Industries. "Improving Biopharmaceutical Cell Culture with cQrex® Peptides." Cell Culture Dish. Available at:[Link]

  • Zhang, Y., et al. "Rapid Disulfide Mapping in Peptides and Proteins by meta-Chloroperoxybenzoic Acid (mCPBA) Oxidation and Tandem Mass Spectrometry." Analytical Chemistry (ACS), 2021. Available at:[Link]

  • Wang, L., et al. "Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study." Organic Process Research & Development (ACS), 2020. Available at:[Link]

  • Nardin, C., et al. "Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation." PMC, National Institutes of Health, 2023. Available at:[Link]

Sources

Validation & Comparative

comparing (H-Cys-Ala-OH)2 with oxidized glutathione (GSSG)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Cellular Redox Research: (H-Cys-Ala-OH)₂ vs. Oxidized Glutathione (GSSG)

Introduction

In the intricate landscape of cellular redox biology, the balance between reduced thiols and their oxidized disulfide counterparts is paramount for signaling, antioxidant defense, and overall homeostasis. Oxidized glutathione (GSSG), the disulfide dimer of the ubiquitous antioxidant glutathione (GSH), is the canonical biomarker and participant in this balance.[1][2] Its concentration relative to GSH is a critical indicator of cellular oxidative stress.[2] This guide introduces a structurally simpler disulfide, (H-Cys-Ala-OH)₂, the oxidized dimer of the dipeptide Cys-Ala, as a comparative tool. By juxtaposing the well-characterized GSSG with this minimalist peptide disulfide, we can dissect the specific structural contributions of the glutathione molecule—namely the gamma-glutamyl linkage and the C-terminal glycine—to its unique biological functions. This comparison will provide researchers with a clearer understanding of the structure-function relationships in thiol-disulfide exchange reactions and a rationale for selecting the appropriate molecule for specific experimental designs in drug development and cellular stress studies.

Foundational Comparison: Structural and Physicochemical Properties

The functional divergence between GSSG and (H-Cys-Ala-OH)₂ begins at their core molecular structure. GSSG is a tripeptide dimer, whereas (H-Cys-Ala-OH)₂ is a dipeptide dimer. This seemingly small difference has profound implications for their stability, enzymatic interactions, and biological roles.

Causality Behind Structural Significance:

  • The γ-Glutamyl Bond: GSSG is composed of two γ-L-Glutamyl-L-cysteinyl-glycine units.[3] The peptide bond between glutamate and cysteine is formed via the gamma-carboxyl group of glutamate's side chain, not the alpha-carboxyl group typical in protein synthesis. This unique γ-glutamyl linkage renders GSSG and its reduced form, GSH, highly resistant to degradation by most cellular peptidases, ensuring their stability and bioavailability within the cell.[4]

  • Standard Peptide Bond: In contrast, (H-Cys-Ala-OH)₂ is formed from two L-cysteinyl-L-alanine units linked by conventional peptide bonds. This makes it a potential substrate for various cellular dipeptidases, suggesting a significantly shorter intracellular half-life compared to GSSG.

Below is a direct structural comparison.

Molecular Structures

G cluster_GSSG Oxidized Glutathione (GSSG) cluster_CA (H-Cys-Ala-OH)₂ GSSG_Glu1 γ-Glutamate GSSG_Cys1 Cysteine GSSG_Glu1->GSSG_Cys1 γ-peptide bond GSSG_Gly1 Glycine GSSG_Cys1->GSSG_Gly1 peptide bond disulfide S-S GSSG_Cys1->disulfide GSSG_Glu2 γ-Glutamate GSSG_Cys2 Cysteine GSSG_Glu2->GSSG_Cys2 γ-peptide bond GSSG_Gly2 Glycine GSSG_Cys2->GSSG_Gly2 peptide bond GSSG_Cys2->disulfide CA_Cys1 Cysteine CA_Ala1 Alanine CA_Cys1->CA_Ala1 peptide bond disulfide2 S-S CA_Cys1->disulfide2 CA_Cys2 Cysteine CA_Ala2 Alanine CA_Cys2->CA_Ala2 peptide bond CA_Cys2->disulfide2

Caption: Chemical structures of GSSG and (H-Cys-Ala-OH)₂.

Table 1: Comparative Physicochemical Properties

This table summarizes the key quantitative differences, providing a quick reference for experimental design.

PropertyOxidized Glutathione (GSSG)(H-Cys-Ala-OH)₂Rationale for Difference
Molecular Formula C₂₀H₃₂N₆O₁₂S₂[2][5]C₁₂H₂₂N₄O₆S₂GSSG is a tripeptide dimer; (H-Cys-Ala-OH)₂ is a dipeptide dimer.
Molecular Weight 612.63 g/mol [2][5]382.47 g/mol (Calculated)The absence of two glutamate and two glycine residues reduces the overall mass.
Solubility Soluble in water (approx. 10 mg/mL in PBS, pH 7.2).[6][7]Expected to be highly soluble in water.Both are polar, charged peptides. (H-Cys-Ala-OH)₂'s smaller size may enhance solubility.
Stability High intracellular stability due to γ-glutamyl bond.[4] Aqueous solutions are less stable and should be used fresh.[6][8]Lower expected intracellular stability due to susceptibility to standard peptidases.The γ-glutamyl bond in GSSG protects it from enzymatic degradation.
Redox Potential Standard potential (E₀') of the GSH/GSSG couple is approx. -240 mV to -260 mV.[4]Expected to be similar to the Cys/Cystine couple (~-220 mV).The redox potential is primarily determined by the disulfide bond itself, but peptide context can cause minor shifts.

Redox Function and Enzymatic Interactions

The primary function of both molecules is tied to the reversible nature of their disulfide bond. However, their interaction with the cellular redox machinery is expected to be dramatically different.

The Glutathione Redox Cycle: A Specific, High-Fidelity System

The cellular management of GSSG is a tightly regulated, enzyme-catalyzed cycle essential for mitigating oxidative stress.

G ROS Reactive Oxygen Species (e.g., H₂O₂) H2O 2H₂O ROS->H2O Reduction GPx Glutathione Peroxidase (GPx) GSH 2 GSH (Reduced) GSSG GSSG (Oxidized) GSH->GSSG Oxidation GSSG->GSH Reduction GR Glutathione Reductase (GR) NADP NADP⁺ NADPH NADPH + H⁺ NADPH->NADP

Caption: The Glutathione Redox Cycle.

Expertise & Causality: This cycle is highly specific. Glutathione Reductase (GR) , an NADPH-dependent enzyme, exclusively recognizes and reduces GSSG back to two molecules of GSH.[2][5][7] This specificity is critical; it ensures that the cell's primary antioxidant pool is efficiently regenerated. The structural components of GSSG beyond the cysteine residue are essential for this precise molecular recognition by GR.

(H-Cys-Ala-OH)₂: A Non-Specific Thiol-Disulfide Exchange Agent

(H-Cys-Ala-OH)₂ lacks the specific recognition motifs for Glutathione Reductase. Therefore, it cannot be recycled via the primary enzymatic pathway. Its reduction would rely on less specific cellular reductants, such as the thioredoxin system, or through non-enzymatic thiol-disulfide exchange with other available thiols like free cysteine or GSH. This makes it a useful tool for studying non-enzymatic redox exchange but a poor substitute for GSSG in assays involving the glutathione-specific enzymatic machinery.

Experimental Protocols & Performance Evaluation

To empirically validate the theoretical differences between these two molecules, a series of well-controlled experiments is necessary.

Experiment 1: Substrate Specificity of Glutathione Reductase

Objective: To demonstrate that Glutathione Reductase specifically reduces GSSG and not (H-Cys-Ala-OH)₂. This protocol serves as a self-validating system; the positive control (GSSG) must show activity for the negative control's ((H-Cys-Ala-OH)₂) lack of activity to be meaningful.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.5.

    • NADPH Solution: 2 mM NADPH in Assay Buffer. Prepare fresh.

    • Glutathione Reductase (GR): 10 units/mL in Assay Buffer.

    • GSSG Stock: 20 mM GSSG in Assay Buffer.

    • (H-Cys-Ala-OH)₂ Stock: 20 mM (H-Cys-Ala-OH)₂ in Assay Buffer.

  • Assay Setup:

    • Prepare reactions in a 96-well UV-transparent plate.

    • Reaction Mix (per well):

      • 800 µL Assay Buffer

      • 100 µL NADPH Solution

      • 50 µL GR Solution

    • Test Conditions (in triplicate):

      • Positive Control: Add 50 µL of GSSG Stock.

      • Negative Control: Add 50 µL of (H-Cys-Ala-OH)₂ Stock.

      • Blank: Add 50 µL of Assay Buffer.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 25°C.

    • Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10 minutes. The oxidation of NADPH to NADP⁺ by GR results in a decrease in A₃₄₀.

  • Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) for each condition after correcting for the blank.

    • Expected Outcome: A significant rate of NADPH oxidation will be observed only in the presence of GSSG. The (H-Cys-Ala-OH)₂ sample should show a rate comparable to the blank, demonstrating its inability to act as a substrate for GR.

Experiment 2: Comparative In Vitro Antioxidant Capacity (DPPH Assay)

Objective: To compare the non-enzymatic radical scavenging ability of the reduced forms of both peptides (H-Cys-Ala-OH and GSH). This tests the intrinsic chemical reactivity of the thiol group in each context.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_dpph Prepare 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in Methanol mix Mix DPPH solution with varying concentrations of GSH or H-Cys-Ala-OH prep_dpph->mix prep_gsh Prepare reduced Glutathione (GSH) stock solution prep_gsh->mix prep_ca Prepare reduced H-Cys-Ala-OH stock solution prep_ca->mix incubate Incubate in the dark (30 minutes at room temperature) mix->incubate read Measure absorbance at 517 nm incubate->read calc Calculate % Inhibition and determine IC₅₀ read->calc

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: 0.1 mM DPPH in methanol. Store in the dark.

    • GSH Stock: 1 mM GSH in water.

    • H-Cys-Ala-OH Stock: 1 mM H-Cys-Ala-OH in water.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) of either GSH or H-Cys-Ala-OH to the wells in triplicate.

    • Incubate the plate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Analysis:

    • Calculate the percentage of scavenging activity for each concentration.

    • Plot the percentage of scavenging against the peptide concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    • Expected Outcome: Both GSH and H-Cys-Ala-OH will demonstrate antioxidant activity. Their IC₅₀ values will likely be similar, as the primary scavenging action comes from the cysteine thiol group, which is present in both. Minor differences may arise due to steric hindrance or electronic effects from the adjacent amino acids.

Summary and Application

This guide delineates the fundamental and functional differences between the canonical disulfide GSSG and the simpler dipeptide disulfide (H-Cys-Ala-OH)₂.

FeatureOxidized Glutathione (GSSG)(H-Cys-Ala-OH)₂
Structure γ-Glutamyl-Cysteinyl-Glycine DimerCysteinyl-Alanine Dimer
Biostability High: Resistant to peptidases.Low: Susceptible to peptidases.
Enzymatic Reduction Specific: Substrate for Glutathione Reductase.Non-specific: Not a substrate for GR.
Primary Role Central hub in the enzymatic antioxidant system.Tool for studying non-enzymatic thiol-disulfide exchange.
Use Case Studies of cellular redox state, oxidative stress, and GR activity.Probing general disulfide reactivity, peptidase activity, or as a control for GSSG.

The choice between GSSG and (H-Cys-Ala-OH)₂ is dictated entirely by the experimental question.

  • To study the integrated, enzyme-regulated glutathione antioxidant system and its role in cellular homeostasis, GSSG is the indispensable molecule . Its unique structure ensures biological specificity and stability.

  • To investigate fundamental, non-enzymatic thiol-disulfide exchange reactions, or to have a control compound that is structurally similar to a disulfide but lacks the specific recognition motifs of GSSG, (H-Cys-Ala-OH)₂ serves as an excellent experimental tool . Its simplicity allows for the isolation of chemical reactivity from complex biological regulation.

By understanding these distinctions, researchers can design more precise experiments, leading to clearer, more interpretable data in the field of redox biology and drug development.

References

  • Jones, D. P. (2002). Redox potential of GSH/GSSG couple: Assay and biological significance. Methods in Enzymology, 348, 93–112.
  • Flohé, L. (2013). The fairytale of the GSSG/GSH redox potential. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3139-3142. [Link]

  • Sies, H. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences, 24(21), 15892. [Link]

  • Flohé, L. (2014). Redox regulation by glutathione needs enzymes. Frontiers in Pharmacology, 5, 149. [Link]

  • Jones, D. P. (2002). Redox potential of GSH/GSSG couple: assay and biological significance. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Chemical structures of glutathione (GSH) and glutathione oxidized (GSSG). ResearchGate. [Link]

  • SIELC Technologies. (2023, June 14). Glutathione oxidized (GSSG). [Link]

  • HiMedia Laboratories. (n.d.). Glutathione oxidized. [Link]

  • Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]

  • Wikipedia. (n.d.). Glutathione disulfide. Wikipedia. [Link]

  • PubChem. (n.d.). Cys-Ala. National Center for Biotechnology Information. [Link]

  • Boonme, P., & Wuttikul, K. (n.d.). STABILITY ENHANCEMENT OF L-GLUTATHIONE BY ENTRAPMENT IN WATER-IN-OIL MICROEMULSION. Thai Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). Glutathione Disulfide. National Center for Biotechnology Information. [Link]

  • Go, Y. M., & Jones, D. P. (2009). Cysteine Redox Potential Determines Pro-Inflammatory IL-1β Levels. PLoS ONE, 4(3), e5017. [Link]

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Advanced Characterization Guide: (H-Cys-Ala-OH)₂ Reference Standards for HPLC

Author: BenchChem Technical Support Team. Date: April 2026

The accurate characterization of highly polar, disulfide-linked peptides is a notorious bottleneck in analytical chemistry. (H-Cys-Ala-OH)₂ , also known as L-cystinyl-bis-L-alanine[1], is a dipeptide dimer linked by a disulfide bridge. It is frequently utilized as a reference standard in peptide synthesis, metabolic profiling, and pharmaceutical impurity tracking.

This guide objectively compares the analytical methodologies used to characterize this standard, moving beyond basic protocols to explain the physicochemical causality behind each experimental choice.

The Molecular Architecture & Analytical Bottlenecks

Characterizing (H-Cys-Ala-OH)₂ presents three distinct analytical challenges:

  • Extreme Hydrophilicity: The presence of four free ionizable termini (two amino groups, two carboxyl groups) and a short aliphatic chain (alanine) makes this dimer highly polar. On standard C18 reversed-phase columns, it elutes near the void volume, resulting in poor resolution from solvent peaks[2].

  • Lack of Strong Chromophores: The molecule lacks aromatic amino acids (Trp, Tyr, Phe). Consequently, UV detection must rely on the peptide amide bonds (absorbing at 210–214 nm) and the weak, broad absorption of the disulfide bond at approximately 246 nm[2].

  • Disulfide Lability: Disulfide bonds are highly susceptible to thiol-disulfide exchange and base-catalyzed β-elimination. At basic pH (pH > 8.0), disulfide scrambling occurs rapidly, generating artifactual impurities[3]. Furthermore, thermal stress can induce intramolecular cyclization and hydrolysis[4].

Strategic Method Comparison: Finding the Optimal Chromatographic Space

To retain and resolve (H-Cys-Ala-OH)₂, chromatographers typically choose between Traditional Reversed-Phase (with heavy ion-pairing), Hydrophilic Interaction Liquid Chromatography (HILIC), or Mixed-Mode chromatography.

Table 1: Objective Comparison of HPLC Modalities for (H-Cys-Ala-OH)₂
Analytical MethodologyRetention MechanismMS-CompatibilityPrimary AdvantageCritical Limitation
RP-HPLC (C18) + Ion-Pairing Hydrophobic interaction + Ion-pairing (e.g., TFA, HSA)Low (Ion-pairing agents suppress ionization)Ubiquitous column availability; good peak shape.Elutes near void volume without high concentrations of acidic modifiers.
HILIC (Amide/Silica) Partitioning into an aqueous layer on the stationary phaseHigh (Uses high organic mobile phases)Excellent retention of polar peptides; highly MS-compatible.Long equilibration times; highly sensitive to sample diluent composition.
Mixed-Mode (e.g., Primesep 100) Reversed-phase + Cation-exchangeHigh (Uses volatile buffers like Formic Acid)Independent control of retention via organic modifier and buffer concentration[2].Requires specific method development to balance dual retention mechanisms.

Verdict:Mixed-Mode Chromatography offers the most robust performance for intact (H-Cys-Ala-OH)₂ analysis, as it leverages the peptide's positively charged N-termini for cation-exchange retention while maintaining MS compatibility.

Visualization of the Analytical Logic

The following diagram maps the decision tree for characterizing the intact dimer versus validating its monomeric constituents via reductive cleavage.

G A (H-Cys-Ala-OH)2 Reference Standard B Intact Dimer Analysis (Acidic pH to prevent scrambling) A->B C Reductive Cleavage (DTT / TCEP treatment) A->C D Mixed-Mode HPLC (Cation-Exchange + RP) B->D E HILIC / RP-HPLC (Ion-Pairing Required) B->E G NEM Derivatization (Traps Free Thiols) C->G F LC-MS/MS (Absolute Mass Confirmation) D->F E->F H Monomer Quantitation (RP-HPLC-UV) G->H

Caption: Analytical workflow for intact and reduced (H-Cys-Ala-OH)₂ characterization.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodology for Mixed-Mode HPLC analysis incorporates built-in validation gates to ensure data integrity.

Protocol A: Intact Dimer Quantitation via Mixed-Mode HPLC-UV

Causality Check: Why use a pH 2.5 mobile phase? Maintaining an acidic environment protonates the carboxyl groups (reducing polarity slightly), activates the cation-exchange mechanism of the column, and strictly prevents basic-catalyzed disulfide scrambling[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 100% LC-MS grade Water with 0.1% Formic Acid (v/v) and 0.05% TFA.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Self-Validation Gate: Measure the pH of Mobile Phase A. It must read between 2.2 and 2.5. If higher, the disulfide bond may degrade during extended sequence runs.

Step 2: Sample Preparation

  • Dissolve the (H-Cys-Ala-OH)₂ reference standard in 90% Mobile Phase A / 10% Mobile Phase B to a concentration of 1.0 mg/mL.

  • Crucial Insight: Never dissolve the standard in pure water or basic buffers, as cysteine easily undergoes oxidative dimerization or degradation during evaporation and solvation[5].

Step 3: Chromatographic Execution

  • Column: Mixed-mode cation-exchange/reversed-phase column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).

  • Gradient: Isocratic hold at 15% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (primary quantitation) and 246 nm (disulfide confirmation)[2].

Step 4: System Suitability & Self-Validation Before injecting the analytical batch, inject a "Resolution Mix" containing both intact (H-Cys-Ala-OH)₂ and its reduced monomer (H-Cys-Ala-OH). Proceed to sample analysis only if the criteria in Table 2 are met.

Table 2: System Suitability and Validation Parameters
ParameterAcceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) >2.0 between Dimer and MonomerEnsures that any spontaneous reduction of the standard in solution does not co-elute and inflate the dimer's purity calculation.
Tailing Factor ( Tf​ ) ≤1.5 High tailing indicates secondary interactions with silanols, which compromises the accuracy of integration for this highly polar peptide.
Signal-to-Noise (S/N) ≥10 at LOQ (210 nm)Confirms that the weak UV absorbance of the aliphatic peptide bond is sufficient for reliable impurity tracking.
Protocol B: Orthogonal Validation via Reductive Derivatization

To definitively prove the purity of the dimer, one must orthogonally cleave the disulfide bond and quantify the resulting monomers. Because free cysteine residues oxidize rapidly back into cystine in the presence of atmospheric oxygen, a trapping agent must be used[5].

  • Reduction: Treat 100 µL of the 1.0 mg/mL (H-Cys-Ala-OH)₂ standard with 10 mM Tris(2-carboxyethyl)phosphine (TCEP) at pH 4.5 for 30 minutes.

  • Derivatization: Immediately add N-ethylmaleimide (NEM) in a 1.5x molar excess. NEM reacts rapidly with the free sulfhydryl group of the reduced Cys-Ala monomer to yield a stable S-(N-ethylsuccinimido)-cysteine derivative[5].

  • Analysis: Inject the derivatized sample using standard RP-HPLC (C18). The addition of the hydrophobic NEM tag significantly increases the retention time and UV absorbance of the monomer, allowing for highly accurate mass balance confirmation against the intact dimer.

References

  • SIELC Technologies. HPLC Method for Separation of Cysteine, Glutathione, reduced, Cystine, Cysteine-glutathione disulfide, Glutathione oxidized on Primesep 100. Available at: [Link]

  • Horváti, K., et al. (2008). A simple method for monitoring the cysteine content in synthetic peptides. Journal of Peptide Science, 14(6), 838-844. Available at:[Link]

  • European Patent Office. EP0264953A2 - Use of N,N'-bis-L-amino acid-L-cystin peptides in amino acid preparations for oral and parenteral administration.
  • Wu, S. L., et al. (2007). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 7(1), 138-144. Available at:[Link]

Sources

A Technical Guide to the Comparative Stability of (H-Cys-Ala-OH)₂ and Other Cystine Dipeptides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the stability of the cystine dipeptide (H-Cys-Ala-OH)₂, hereafter referred to as Cys-Ala, with other structurally related cystine dipeptides. In the realm of peptide and protein chemistry, the disulfide bond is a critical covalent linkage that dictates tertiary structure, and ultimately, the biological function and stability of these macromolecules.[1] Understanding the intrinsic stability of the disulfide bond within the context of its local amino acid environment is paramount for the development of robust peptide-based therapeutics and research tools. This guide will delve into the factors influencing the stability of the disulfide bond in simple dipeptide systems, with a particular focus on how the amino acid adjacent to cysteine modulates this stability.

The Disulfide Bond: A Pillar of Peptide and Protein Structure

The disulfide bond, formed by the oxidation of two cysteine residues, is a key post-translational modification that imparts significant conformational stability to peptides and proteins.[1] This covalent cross-link reduces the conformational entropy of the unfolded state, thereby favoring the folded, biologically active conformation.[1] However, the inherent stability of the disulfide bond is not absolute and can be influenced by a variety of factors, including the local chemical environment.

The stability of a disulfide bond is a dynamic equilibrium, susceptible to cleavage through various mechanisms, including reduction, oxidation, and nucleophilic attack, particularly under alkaline conditions. The susceptibility to these degradation pathways is modulated by the electronic and steric environment surrounding the disulfide bridge.

Comparative Stability Analysis: The Influence of the Adjacent Amino Acid

The primary sequence of a peptide can significantly influence the stability of its disulfide bonds. The physicochemical properties of the amino acid residue adjacent to the cysteine can exert both steric and electronic effects on the disulfide linkage, thereby altering its susceptibility to degradation.

(H-Cys-Ala-OH)₂: A Baseline for Comparison

The dipeptide (H-Cys-Ala-OH)₂ features an alanine residue adjacent to each cysteine. Alanine, with its small, non-polar methyl side chain, provides a relatively neutral local environment for the disulfide bond. It is hypothesized that the methyl group of alanine may offer a modest degree of steric hindrance to the approach of reducing agents or nucleophiles compared to a dipeptide with a smaller side chain like glycine.

Comparison with Other Cystine Dipeptides

To understand the relative stability of the Cys-Ala disulfide bond, we will compare it to other hypothetical cystine dipeptides where the adjacent amino acid is varied. This comparative analysis is based on established principles of peptide and protein chemistry.

DipeptideAdjacent Amino AcidKey Side Chain PropertyPostulated Influence on Disulfide Stability
(H-Cys-Ala-OH)₂ AlanineSmall, non-polarBaseline Stability: Modest steric hindrance from the methyl group may offer some protection against cleavage compared to glycine.
(H-Cys-Gly-OH)₂ GlycineSmallest side chain (H)Lower Stability: Minimal steric hindrance, allowing for easier access of reactants to the disulfide bond.
(H-Cys-Val-OH)₂ ValineBulky, non-polarHigher Stability: Significant steric hindrance from the isopropyl group is expected to shield the disulfide bond from attack.
(H-Cys-Phe-OH)₂ PhenylalanineBulky, aromaticHigher Stability: The large phenyl group provides substantial steric protection. Electronic effects from the aromatic ring could also influence the redox potential of the disulfide bond.
(H-Cys-Ser-OH)₂ SerinePolar, hydroxyl groupContext-Dependent Stability: The polar hydroxyl group could potentially participate in intramolecular hydrogen bonding, which might stabilize the local conformation and protect the disulfide bond. Conversely, it could also influence the local electronic environment.
(H-Cys-Asp-OH)₂ Aspartic AcidAcidic, negatively charged (at neutral pH)Lower Stability (pH-dependent): The negatively charged carboxylate group at neutral pH could electrostatically repel nucleophiles but might also influence the local pH and favor certain degradation pathways.

Experimental Assessment of Dipeptide Stability

To empirically determine the comparative stability of (H-Cys-Ala-OH)₂ and other cystine dipeptides, a series of forced degradation studies can be performed. These studies intentionally subject the peptides to various stress conditions to accelerate their degradation and elucidate their degradation pathways.

Experimental Workflow for Comparative Stability Studies

Figure 1: A generalized workflow for the comparative stability assessment of cystine dipeptides.

Detailed Experimental Protocols
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 3, 5) to neutral (pH 7.4) and basic (e.g., pH 9, 11).

  • Sample Incubation: Dissolve each dipeptide in the respective buffers to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench any further degradation by adding a suitable quenching agent (e.g., acid for basic samples) and flash-freezing the sample.

  • Analysis by RP-HPLC: Analyze the samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify the remaining intact dipeptide and any degradation products.[2][3] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[3]

  • Data Analysis: Plot the percentage of remaining intact dipeptide against time for each pH condition. Calculate the degradation rate constants and half-lives to compare the stability of the different dipeptides.

  • Sample Preparation: Dissolve each dipeptide in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Temperature Stress: Incubate the samples at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Sampling and Analysis: Follow the same procedure for time-point sampling, quenching, and RP-HPLC analysis as described in Protocol 1.

  • Data Analysis: Determine the degradation kinetics at each temperature to compare the thermal stability of the dipeptides.

  • Sample Preparation: Dissolve each dipeptide in a neutral buffer.

  • Stress Conditions:

    • Oxidative Stress: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the peptide solutions.

    • Reductive Stress: Add a reducing agent, such as dithiothreitol (DTT), to separate sets of peptide solutions.

  • Incubation and Analysis: Incubate the samples at a controlled temperature and analyze them at various time points using RP-HPLC to monitor the disappearance of the intact dipeptide and the appearance of cleavage products.

  • Product Characterization by LC-MS/MS: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the degradation products formed under each stress condition.[4] This will help in elucidating the specific degradation pathways (e.g., disulfide bond cleavage, modification of amino acid side chains).

Key Degradation Pathways and Their Analysis

The primary degradation pathway for cystine dipeptides under many stress conditions involves the cleavage of the disulfide bond. However, other degradation pathways can also occur.

Degradation_Pathways cluster_cleavage Disulfide Bond Cleavage cluster_other Other Degradation Dipeptide (H-Cys-X-OH)₂ Thiol 2 x H-Cys-X-OH (Thiol Monomer) Dipeptide->Thiol Reduction Disulfide_Scrambling Mixed Disulfides Dipeptide->Disulfide_Scrambling Thiol-Disulfide Exchange Oxidation Oxidation Products (e.g., Sulfonic Acid) Dipeptide->Oxidation Oxidation Deamidation Deamidation (if Gln or Asn present) Dipeptide->Deamidation Hydrolysis Peptide Bond Hydrolysis Dipeptide->Hydrolysis pH extremes

Figure 2: Potential degradation pathways for cystine dipeptides.

Analytical Considerations: RP-HPLC is a powerful tool for separating the intact dipeptide from its degradation products.[2][3] The retention time of the peptides will be influenced by their polarity, with more polar degradation products typically eluting earlier. Mass spectrometry is indispensable for the structural elucidation of these degradation products, confirming the cleavage of the disulfide bond or identifying other chemical modifications.[4]

Conclusion and Future Perspectives

While direct experimental data for a comprehensive comparison of the stability of various cystine dipeptides is limited, a robust understanding of the physicochemical properties of amino acid side chains allows for informed predictions. It is postulated that the stability of the disulfide bond in (H-Cys-Ala-OH)₂ is intermediate, likely greater than that of (H-Cys-Gly-OH)₂ due to the modest steric hindrance provided by the alanine methyl group, but less than that of dipeptides containing bulkier side chains like valine or phenylalanine.

The experimental protocols outlined in this guide provide a framework for systematically evaluating the comparative stability of these and other cystine dipeptides. Such studies are crucial for the rational design of more stable peptide-based therapeutics, where the modulation of disulfide bond stability can be a key strategy to improve shelf-life and in vivo performance. Future research in this area should focus on generating quantitative kinetic data for a library of cystine dipeptides to build a predictive model for disulfide bond stability based on the local amino acid sequence.

References

  • Wu, et al. (2021).
  • Investigating effects (steric, electronic) and the thermal stability of disulfide bridges in peptides by use of semi-empirical methods. (n.d.).
  • How to Analyze Protein Disulfide Bonds. (n.d.).
  • Steric Effects in Peptide and Protein Exchange with Activ
  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic arom
  • Fragment Correlation Mass Spectrometry Enables Direct Characterization of Disulfide Bond Cleavage Pathways of Therapeutic Peptides. (2024).
  • Role of Disulfide Bonds in Peptide and Protein Conform
  • Does Electron Capture Dissociation Cleave Protein Disulfide Bonds?. (n.d.). PMC.
  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Frontiers.
  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. (n.d.). ChemRxiv.
  • Direct mass spectrometric characterization of disulfide linkages. (2018). Taylor & Francis Online.
  • Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry. (n.d.). PMC.
  • Proteins & Peptides Forced Degradation Studies. (n.d.).
  • Steric Effects in Peptide and Protein Exchange with Activated Disulfides. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Converting disulfide bridges in native peptides to stable methylene thioacetals. (2016). Chemical Science.
  • Role of Disulfide Bonds in Peptide and Protein Conform
  • Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. (2015). MDPI.
  • Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. (2006). PubMed.
  • HPLC Analysis and Purific
  • Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS. (2025). PubMed.
  • The Basics of HPLC Peptide Analysis. (2019).
  • Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. (2021). Chemical Reviews.
  • On the photostability of the disulfide bond: An electronic or a structural property?. (n.d.).
  • Cysteine function governs its conservation and degeneration and restricts its utiliz
  • (PDF) Amino Acid Patterns around Disulfide Bonds. (2025).
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjug
  • HPLC for Peptides and Proteins: Principles, Methods and Applic
  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (2024). MDPI.
  • Amino Acid Patterns around Disulfide Bonds. (2010). PMC.
  • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011).
  • Impact of cysteine variants on the structure, activity, and stability of recombinant human α-galactosidase A. (n.d.). PMC.
  • Stability of the Disulfide Bond in Cystine Adsorbed on Silver and Gold Nanoparticles As Evidenced by SERS Data. (2012).
  • Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: Cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. (2025).
  • Characterisation of disulfide-rich peptides exploring potential wound healing properties. (2020). ResearchOnline@JCU.

Sources

Safety Operating Guide

Personal protective equipment for handling (H-Cys-Ala-OH)2

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the handling of disulfide-bridged peptides like (H-Cys-Ala-OH)₂ (L-Cystinyl-bis-L-alanine) is treated with the same broad strokes as standard monomeric peptides. This is a critical operational error. The presence of the inter-chain disulfide bond introduces unique vulnerabilities—specifically, susceptibility to reduction and base-catalyzed scrambling—that dictate every aspect of our personal protective equipment (PPE) choices and logistical workflows.

This guide provides the definitive, self-validating protocols required to handle, reconstitute, and dispose of (H-Cys-Ala-OH)₂ safely while preserving its molecular integrity.

Risk Assessment & Scientific Causality

(H-Cys-Ala-OH)₂[CAS#: 20898-21-9] is a synthetic dipeptide dimer[1]. To design an effective safety and operational plan, we must first understand the chemical causality behind its risks:

  • Hygroscopicity & Aerosolization: Like most lyophilized powders, this peptide rapidly absorbs atmospheric moisture. Fine peptide dust can easily aerosolize, posing an inhalation risk that can cause respiratory tract irritation[2][3].

  • Disulfide Lability: The structural integrity of this dimer relies entirely on its disulfide bridge. Exposure to reducing agents or basic environments will cleave or scramble this bond, destroying your sample before the experiment even begins[4][5].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate contamination and personal exposure, strict adherence to the following PPE matrix is required. This equipment must be donned before entering the handling zone.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Powder-free Nitrile GlovesNitrile provides a superior chemical barrier compared to latex. It prevents the transfer of human skin proteases/RNases that degrade peptides, while protecting the user from dermal irritation[6][7].
Eye Protection ANSI-approved Safety GogglesProtects the ocular mucosa from accidental splashes during the solubilization phase and from aerosolized hygroscopic dust during weighing[3][6].
Body Protection Fluid-resistant Lab CoatShields street clothing from microscopic peptide dust, preventing cross-contamination between different laboratory zones[6][7].
Respiratory Fume Hood / Biosafety CabinetA well-ventilated enclosure with directional airflow prevents the inhalation of volatile lyophilized peptide particles[2][3].

Chemical Degradation & Disulfide Dynamics

Understanding the degradation pathways of (H-Cys-Ala-OH)₂ is essential for maintaining its stability. The diagram below illustrates how improper environmental controls lead to molecular failure.

Disulfide_Pathways Dimer (H-Cys-Ala-OH)₂ (Intact Disulfide Dimer) Monomer 2 x H-Cys-Ala-OH (Reduced Monomers) Dimer->Monomer Reduction Reaction Scramble Isomeric Mixtures (Disulfide Scrambling) Dimer->Scramble Thiol-Disulfide Exchange RedAgent Reducing Agents (e.g., DTT, TCEP, GSH) RedAgent->Monomer Catalyzes Base Basic pH (>7.5) or Free Thiols Base->Scramble Triggers

Figure 1: Chemical degradation pathways of (H-Cys-Ala-OH)2 via reduction and scrambling.

Data Summary: Physicochemical & Stability Metrics To prevent the degradation shown above, adhere to the following quantitative parameters, supported by [2]:

ParameterValue / MetricOperational Implication
Optimal Buffer pH 5.0 – 7.0Prevents base-catalyzed thiol-disulfide exchange (scrambling)[2].
Solution Stability (4°C) 1 – 2 weeksSuitable for short-term, active experimental use[2].
Solution Stability (-20°C) 3 – 4 monthsRecommended for medium-term aliquot storage[2].
Solution Stability (-80°C) Up to 1 yearOptimal for long-term preservation of stock solutions[2].

Self-Validating Operational Workflow

Every step in peptide handling must act as a self-validating system to ensure accuracy and safety. Follow this step-by-step methodology.

Workflow Step1 1. PPE & Setup (Nitrile, Fume Hood) Step2 2. Equilibration (Warm to RT) Step1->Step2 Step3 3. Weighing (Anti-static tools) Step2->Step3 Step4 4. Reconstitution (pH 5-7 Buffer) Step3->Step4

Figure 2: Self-validating operational workflow for handling hygroscopic peptide dimers.

Phase 1: Thermal Equilibration
  • Action: Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic powder, ruining molarity calculations and triggering hydrolysis[2].

  • Validation Checkpoint: Touch the exterior of the vial. It must be completely dry and at ambient room temperature before you break the seal.

Phase 2: Weighing & Transfer
  • Action: Working inside a fume hood, use an anti-static micro-spatula to transfer the required mass.

  • Causality: Peptide powders hold static charges and will "jump" to plastic surfaces, leading to inaccurate weighing and potential inhalation exposure[3].

  • Validation Checkpoint: Observe the weigh boat. If the powder clings aggressively to the sides, discharge the static using an anti-static gun before recording the final mass.

Phase 3: Reconstitution
  • Action: Add a degassed, slightly acidic to neutral buffer (pH 5.0–7.0). Do not use buffers containing DTT, TCEP, or β-mercaptoethanol unless intentional reduction is desired[4][8].

  • Causality: Degassed buffers prevent oxidative side reactions, while the strict pH limit prevents disulfide scrambling[4].

  • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% transparent with no particulate matter. If turbidity persists, sonicate in a water bath for 30 seconds.

Phase 4: Aliquoting & Storage
  • Action: Divide the reconstituted peptide into single-use aliquots and flash-freeze.

  • Causality: Repeated freeze-thaw cycles physically shear the peptide and introduce moisture[2].

  • Validation Checkpoint: Ensure all aliquots are tightly sealed and clearly labeled with the date, concentration, and "NO REDUCING AGENTS" before transferring to -80°C storage.

Spill Management & Disposal Plan

In the event of an accidental release, standard laboratory sweeping can aerosolize the peptide, creating an inhalation hazard. Follow this targeted disposal plan informed by and safety standards[3][9].

Protocol: Solid Spill Cleanup

  • Containment: Do not use a dry brush. Overlay the spilled powder with absorbent laboratory paper to prevent aerosolization[9].

  • Neutralization: Gently wet the absorbent paper with a 10% caustic solution or standard laboratory detergent/water mix to safely dissolve and capture the peptide[3].

  • Validation Checkpoint: After wiping the area, swipe the surface with a clean, dry Kimwipe. The surface must feel completely smooth with no tacky residue, confirming total removal.

  • Disposal: Place all contaminated wipes and gloves into a designated, sealable chemical waste container. Dispose of via incineration in accordance with local environmental regulations[10].

References

  • PurePeptix . Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from[Link]

  • Biorunstar . Are there any safety concerns when handling peptide substrates? Retrieved from[Link]

  • sb-PEPTIDE . Peptide handling & storage guidelines - How to store a peptide? Retrieved from[Link]

  • Isca Biochemicals . Safety Data Sheet. Retrieved from [Link]

  • Frontiers in Chemistry . Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.